molecular formula C7H7N3O2 B1531241 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 959238-51-8

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B1531241
CAS No.: 959238-51-8
M. Wt: 165.15 g/mol
InChI Key: AXSUVXXGOZEMQW-UHFFFAOYSA-N
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Description

2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dimethyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-8-6(11)5-7(9-3)12-4(2)10-5/h1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUVXXGOZEMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)N=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650937
Record name 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-51-8
Record name 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Oxazolo[5,4-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The oxazolo[5,4-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry.[1] Its structural resemblance to purine bases, the fundamental components of nucleic acids, allows derivatives to act as antimetabolites, interfering with metabolic pathways crucial for cell proliferation.[2] This has made the scaffold a valuable starting point for the design of novel therapeutic agents, particularly in oncology.[3][4] Derivatives of this system have demonstrated a wide array of biological activities, including the inhibition of key enzymes such as VEGFR-2 and FGFR1, which are implicated in tumor angiogenesis and growth.[3]

This guide focuses on a specific derivative, 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one . Understanding the physicochemical properties of this compound is paramount for its potential development as a therapeutic agent. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.[5]

This document provides a comprehensive overview of the known and predicted physicochemical properties of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one, detailed experimental protocols for their determination, and a discussion of its spectroscopic characteristics.

Core Physicochemical Properties

A thorough characterization of a compound's physicochemical properties is the foundation of its development. While experimental data for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one is not extensively published, we can compile its known attributes and predict others based on its structure and data from analogous compounds.

Structural and Molecular Data

The fundamental identity of the molecule is defined by its structure and molecular formula.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare DMSO stock solution (e.g., 10 mM) prep2 Prepare aqueous buffer (e.g., PBS, pH 7.4) assay1 Dispense DMSO stock into 96-well plate prep2->assay1 assay2 Add buffer to wells to achieve final concentrations assay3 Mix and incubate (e.g., 2 hours at 25°C) assay4 Measure light scattering (Nephelometer) analysis1 Plot scattering vs. concentration assay4->analysis1 analysis2 Determine precipitation point analysis3 Calculate kinetic solubility

Caption: Workflow for kinetic solubility determination by nephelometry.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). [6]2. Plate Setup: In a 96-well microplate, create a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours). [6]5. Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

Determination of pKa by Potentiometric Titration

This protocol details the determination of pKa values using potentiometric titration, a highly accurate and reliable method. [5][7] Rationale: Potentiometric titration is considered a gold-standard method for pKa determination due to its precision. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the identification of the equivalence point and, consequently, the pKa.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter (pH 4, 7, 10 buffers) prep2 Prepare standardized titrants (0.1 M HCl, 0.1 M NaOH) prep3 Prepare analyte solution (e.g., 1 mM in water/co-solvent) titrate1 Place analyte in vessel with stir bar and pH probe prep3->titrate1 titrate2 Add titrant in small increments titrate3 Record pH after each addition (allow to stabilize) analysis1 Plot pH vs. volume of titrant titrate3->analysis1 analysis2 Determine inflection points (first derivative plot) analysis3 Calculate pKa values

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). [7]2. Solution Preparation: Prepare a solution of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one (e.g., 1 mM) in an appropriate solvent (e.g., water or a water/co-solvent mixture if solubility is low). Add an inert salt (e.g., 0.15 M KCl) to maintain constant ionic strength. [5]3. Titration:

    • To determine a basic pKa, titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M).

    • To determine an acidic pKa, titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M). [5]4. Data Collection: Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher accuracy, the equivalence point can be determined from the peak of the first derivative of the titration curve. The experiment should be performed in triplicate to ensure reproducibility. [5]

Synthesis and Spectroscopic Characterization

While a specific synthesis for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one is not readily found in the searched literature, a plausible synthetic route can be proposed based on established methods for constructing the oxazolo[5,4-d]pyrimidine scaffold. [8][9]One common approach involves the cyclization of a functionalized oxazole precursor.

Proposed Synthetic Route

A potential synthesis could start from 5-amino-2-methyloxazole-4-carboxamide. This intermediate could be reacted with a reagent such as ethyl acetoacetate or a similar β-keto ester to construct the pyrimidinone ring.

Expected Spectroscopic Data

Based on data for structurally similar compounds, the following spectroscopic features would be expected for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one. [10][11][12]

  • ¹H NMR:

    • Two singlets in the region of δ 2.0-3.0 ppm, corresponding to the two methyl groups (C2-CH₃ and C5-CH₃).

    • A broad singlet corresponding to the N-H proton of the pyrimidinone ring, likely in the region of δ 11.0-13.0 ppm, depending on the solvent.

  • ¹³C NMR:

    • Signals for the two methyl carbons, likely in the range of δ 10-25 ppm.

    • A signal for the carbonyl carbon (C7) of the pyrimidinone ring, expected around δ 160-170 ppm.

    • Signals for the quaternary carbons of the fused ring system.

  • Mass Spectrometry (MS):

    • An ESI-MS spectrum in positive mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 166.06.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the pyrimidinone ring.

    • An absorption band in the region of 3100-3300 cm⁻¹ for the N-H stretching vibration.

    • C-H stretching bands from the methyl groups around 2900-3000 cm⁻¹.

Conclusion and Future Perspectives

2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one belongs to a class of compounds with significant therapeutic potential. This guide has provided a framework for its physicochemical characterization, which is a critical step in the drug development pipeline. While some properties can be predicted, experimental determination of solubility and pKa is essential for building accurate structure-activity and structure-property relationships. The provided protocols offer robust methods for obtaining this crucial data. Further research should focus on the synthesis and biological evaluation of this compound to fully assess its potential as a novel therapeutic agent.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • S. J. Gluck and J. A. Cleveland, Jr. Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link]

  • MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link]

  • University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link]

  • PMC. Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Available from: [Link]

  • Arkivoc. Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Available from: [Link]

  • Academia.edu. A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Available from: [Link]

  • Elsevier. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available from: [Link]

  • MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available from: [Link]

  • ResearchGate. Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. Available from: [Link]

  • Semantic Scholar. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Available from: [Link]

  • National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

  • PMC. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link]

  • Semantic Scholar. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[5][7][13]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Available from: [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

  • SpectraBase. (1,2,5)Thiadiazolo(3,4-d)pyrimidine-5,7(4H,6H)-dione. Available from: [Link]

  • PubChem.T[5][7][13]riazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Available from: [Link]

  • Usiena Air. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Available from: [Link]

  • PubMed. Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-SubstitutedO[7][14]xazolo[4,5-D]Pyrimidines. Available from: [Link]

Sources

known biological activities of oxazolo[5,4-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Landscape of Oxazolo[5,4-d]pyrimidine Derivatives: A Technical Guide to Bioactivity and Therapeutic Potential[1][2]

Executive Summary: The Purine Isostere Advantage

The oxazolo[5,4-d]pyrimidine scaffold represents a critical class of fused heterocyclic compounds in medicinal chemistry.[3] Its significance lies in its structural isomorphism to purines (specifically adenine and guanine), where the imidazole ring of the purine is replaced by an oxazole ring.[4]

As a Senior Application Scientist, I interpret this structural mimicry not merely as a chemical curiosity, but as a strategic "key" for accessing ATP-binding pockets in kinases and G-protein coupled receptors (GPCRs). The 5,4-d fusion pattern provides a rigid planar geometry essential for π-stacking interactions within enzyme active sites, while the presence of the oxygen atom alters hydrogen bond donor/acceptor profiles and metabolic stability compared to the parent purines.

This guide dissects the known biological activities of these derivatives, moving beyond simple phenotypic observations to the molecular mechanisms driving their efficacy in oncology, virology, and immunology.[5]

Core Biological Activities[1][5]

The bioactivity of oxazolo[5,4-d]pyrimidines is pleiotropic, heavily dependent on the substitution patterns at the C2, C5, and C7 positions.

Anticancer and Anti-Angiogenic Activity

The most extensively validated application of this scaffold is in oncology, specifically as Tyrosine Kinase Inhibitors (TKIs) .

  • VEGFR2 Inhibition: Derivatives substituted at C2 with substituted phenyls (e.g., 4-methoxyphenyl) and at C7 with aryl amines function as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By blocking this receptor, these compounds inhibit the downstream RAF/MEK/ERK pathway, effectively suppressing endothelial cell proliferation (HUVEC) and angiogenesis.

  • FGFR1 Targeting: 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6-diones have shown nanomolar potency against Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in lung and gastric cancers.

  • Apoptosis Induction: Beyond kinase inhibition, specific derivatives (e.g., those with C2-isoxazole moieties) induce apoptosis by inhibiting BCL-2 protein synthesis and activating the caspase cascade (Caspase-3/7).

Immunomodulation and Antiviral Effects[2][4][5][6][7][8]
  • TNF-α Suppression: 7-aminooxazolo[5,4-d]pyrimidines (specifically the SCM series) have demonstrated the ability to suppress Tumor Necrosis Factor-alpha (TNF-α) production in human whole blood cultures.[5][6][7] This suggests potential in treating autoimmune disorders like rheumatoid arthritis.

  • Antiviral Activity: The scaffold exhibits activity against DNA viruses, notably Human Herpes Virus type-1 (HHV-1) . The mechanism is hypothesized to be interference with viral DNA polymerase due to the compound's nucleobase similarity.

GPCR Antagonism
  • Adenosine Receptors (A2A): As purine bioisosteres, these compounds naturally target adenosine receptors. They act as antagonists, relevant for neurodegenerative diseases (Parkinson’s) where A2A blockade is beneficial.[8]

  • Cannabinoid Receptor 2 (CB2): Recent "scaffold hopping" strategies have identified oxazolo[5,4-d]pyrimidines as highly selective, neutral antagonists for CB2, with selectivity indices >30-fold over CB1. This is crucial for targeting inflammation without psychotropic side effects.

Structure-Activity Relationship (SAR) Analysis

To rationally design potent derivatives, one must understand the contribution of each vector on the scaffold.

Table 1: SAR Summary of Oxazolo[5,4-d]pyrimidine Derivatives

PositionChemical ModificationBiological ImpactMechanistic Insight
C2 Aryl (Phenyl, 4-Cl-Phenyl)Increases Potency (VEGFR2/CB2)Engages hydrophobic pocket II; 4-Cl improves lipophilicity and fit.
C2 Isoxazole (5-amino-3-methyl)Apoptosis Induction Specific interaction with BCL-2 regulatory domains.
C5 Methyl (-CH3)Variable (Often Necessary)Steric fit; absence can reduce metabolic stability.
C7 Aliphatic Amines (Piperazine)Solubility & PK Improves water solubility; basic nitrogen interacts with Asp residues in kinase hinge regions.
C7 Aryl AminesKinase Specificity Critical for H-bonding with the kinase hinge region (Glu/Cys residues).
Visualization: SAR Logic Map

The following diagram illustrates the decision-making logic for functionalizing the core scaffold based on the desired therapeutic target.

SAR_Map Core Oxazolo[5,4-d]pyrimidine Core Scaffold C2 C2 Position (Hydrophobic Domain) Core->C2 C5 C5 Position (Steric Anchor) Core->C5 C7 C7 Position (Solubility/Hinge Bind) Core->C7 C2_Phenyl 4-Cl-Phenyl / Aryl C2->C2_Phenyl maximize lipophilicity C2_Isox Isoxazole Moiety C2->C2_Isox specific binding C7_Pip N-Methylpiperazine C7->C7_Pip improve ADME C7_Aryl Substituted Anilines C7->C7_Aryl H-bond donor VEGFR2 TARGET: VEGFR2 (Anti-Angiogenesis) C2_Phenyl->VEGFR2 CB2 TARGET: CB2 Receptor (Immunomodulation) C2_Phenyl->CB2 BCL2 TARGET: BCL-2 (Apoptosis) C2_Isox->BCL2 C7_Pip->CB2 C7_Aryl->VEGFR2

Caption: Functionalization logic for the Oxazolo[5,4-d]pyrimidine scaffold targeting Kinases vs. GPCRs.

Mechanistic Pathway: VEGFR2 Inhibition[2][4][8][10]

Understanding the downstream effects is critical for assay design. When a derivative inhibits VEGFR2, it halts the phosphorylation cascade that leads to angiogenesis.

VEGFR2_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 binds P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation Drug Oxazolo[5,4-d]pyrimidine Derivative Drug->VEGFR2 BLOCKS ATP Binding RAF RAF P_VEGFR2->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus: Gene Transcription ERK->Nucleus translocates Angio Angiogenesis & Proliferation Nucleus->Angio promotes

Caption: Mechanism of Action: Blockade of VEGFR2-mediated angiogenic signaling.[1][4][9]

Experimental Protocols

As a scientist, reproducibility is paramount. Below are two self-validating protocols designed to assess the potency of these derivatives.

Protocol A: In Vitro VEGFR2 Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of a derivative against the VEGFR2 enzyme.[1] Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Recombinant human VEGFR2 kinase domain.

  • ATP (at Km concentration, typically 10 µM).

  • Substrate: Poly(Glu, Ala, Tyr) 6:3:1 labeled with a fluorophore.

  • Detection Antibody: Eu-labeled anti-phosphotyrosine.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Mix: Add 2.5 µL of VEGFR2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Validation Step: Include a "No Enzyme" control to measure background noise.

  • Incubation 1: Centrifuge and incubate for 10 mins at RT to allow compound-enzyme equilibrium.

  • Reaction Start: Add 2.5 µL of Substrate/ATP mix.

    • Critical: Ensure ATP concentration is at Km. Using saturating ATP will shift the IC50 for competitive inhibitors, leading to false negatives.

  • Reaction Stop: After 60 mins, add 5 µL of EDTA/Eu-Antibody detection mix.

  • Read: Measure FRET signal (Ex 337 nm / Em 620 nm & 665 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate Ratio (665/620). Fit data to a 4-parameter logistic equation.

Protocol B: HUVEC Tube Formation Assay (Angiogenesis)

Objective: Validate the phenotypic effect of the inhibitor on endothelial cell organization.

  • Matrix Prep: Thaw Matrigel™ overnight at 4°C. Coat 96-well plates with 50 µL/well on ice. Polymerize at 37°C for 30 mins.

    • Troubleshooting: Matrigel solidifies rapidly above 10°C. Keep all tips and tubes pre-chilled.

  • Seeding: Harvest HUVEC cells (passage 2-5). Resuspend in EGM-2 medium. Seed 1.5 x 10^4 cells/well.

  • Treatment: Add test compound (0.1, 1, 10 µM) and VEGF (50 ng/mL) to stimulate tube formation.

    • Controls: Positive Control (VEGF only), Negative Control (No VEGF), Reference Inhibitor (Sunitinib or Sorafenib).

  • Incubation: Incubate for 6-18 hours at 37°C, 5% CO2.

  • Imaging: Stain with Calcein AM (live cell stain) and image using an inverted fluorescence microscope.

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count "Total Tube Length" and "Number of Junctions".

Synthesis Strategy

Accessing the oxazolo[5,4-d]pyrimidine core typically follows one of two retrosynthetic disconnections. The most robust method for generating diverse libraries is the Pyrimidine Ring Closure method.

Synthesis_Workflow Start Starting Material: 5-amino-4-cyano-oxazole Step1 Step 1: Imidate Formation (Triethyl orthoformate) Start->Step1 Reflux Inter Intermediate: Imidoester Step1->Inter Step2 Step 2: Cyclization (Primary Amine R-NH2) Inter->Step2 Ring Closure Product Final Product: Oxazolo[5,4-d]pyrimidine Step2->Product Substitution at C7

Caption: General synthetic route via pyrimidine ring closure on an oxazole precursor.

References

  • Deng, X. et al. (2019). Design, synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidine derivatives as potent VEGFR2 inhibitors.[1][2][4][10] European Journal of Medicinal Chemistry.

  • Kocięba, M. et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. International Journal of Molecular Sciences.

  • Liu, Y. et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1.[11] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Potts, S. et al. (2024). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review focusing on SAR Analysis. MDPI.

  • Velihina, Y. et al. (2022).[12] Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity.[12] Arkivoc.[12]

  • Revankar, G.R. et al. (1984). Synthesis and antiviral/antitumor activity of certain oxazolo[5,4-d]pyrimidine nucleosides.[2][4][5][7][10][12][13] Journal of Medicinal Chemistry.

Sources

safety and handling precautions for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safe Handling and Operational Protocols for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Executive Summary & Chemical Profile

2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one (CAS: 1785-21-3) is a fused heterocyclic compound belonging to the oxazolopyrimidine class.[1] Structurally, it functions as a purine bioisostere , mimicking the adenosine/guanosine scaffold found in DNA and RNA.[1]

In modern drug discovery, this scaffold is frequently utilized to develop kinase inhibitors (specifically VEGFR2 and EGFR inhibitors), adenosine receptor antagonists, and antiviral agents.[1] Due to its designed ability to interact with biological signaling pathways, this compound must be handled as a Potent Pharmaceutical Intermediate (PPI) with assumed bioactivity, even in the absence of complete toxicological data.[1]

Physicochemical Profile
PropertyDescriptionOperational Implication
Physical State White to off-white crystalline powderHigh potential for dust generation; inhalation risk.[1][2]
Solubility Low in water; Soluble in DMSO, DMFDMSO enhances skin permeability, carrying the toxin into the bloodstream.[1]
Stability Stable under ambient conditions; HygroscopicStore in desiccated, cool environments.[1]
Molecular Weight ~165.15 g/mol Fine particulate matter; requires HEPA filtration.[1]

Hazard Identification & Toxicology (Read-Across Logic)

Since specific LD50 data for this isomer is often proprietary or limited, safety protocols must be derived using Structure-Activity Relationship (SAR) logic and Control Banding .[1]

GHS Classification (Inferred from Analogs)

Based on structurally similar oxazolopyrimidines (e.g., 5-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one), the baseline hazards are:

  • H302: Harmful if swallowed.[1][3]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4][6]

The "Silent" Hazard: Bioactivity

Research indicates that oxazolo[5,4-d]pyrimidines are designed to inhibit protein kinases and modify cell signaling.[1]

  • Mechanism: Competitive inhibition at the ATP-binding site of enzymes.[1]

  • Risk: Repeated low-level exposure may lead to cumulative inhibition of essential kinases in the handler, potentially affecting cell division or immune response.[1]

  • Occupational Exposure Band (OEB): OEB 3 (Default for uncharacterized bioactive heterocycles).[1]

    • Target OEL: 10 – 100 µg/m³.[1]

Engineering Controls & Hierarchy of Protection

To ensure safety, we apply a "Containment at Source" strategy.[1] Reliance solely on PPE is insufficient for bioactive powders.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound based on its physical state and potency.

SafetyLogic Start Input: 2,5-Dimethyloxazolo... (Solid Powder) RiskCheck Risk Assessment: Bioactive Purine Isostere? Start->RiskCheck StateCheck State: Dry Powder vs. Solution RiskCheck->StateCheck Assume Potent Powder POWDER HANDLING High Inhalation Risk StateCheck->Powder Solution SOLUTION (DMSO/DMF) High Permeation Risk StateCheck->Solution Control1 Engineering Control: Powder Containment Hood (HEPA Filtered) Powder->Control1 Primary Barrier Control2 Engineering Control: Chemical Fume Hood (Vapor Extraction) Solution->Control2 Primary Barrier PPE_Powder PPE: N95/P100 + Double Nitrile Gloves Control1->PPE_Powder Secondary Barrier PPE_Sol PPE: Butyl/Silver Shield Gloves (DMSO Resistant) Control2->PPE_Sol Secondary Barrier

Figure 1: Decision matrix for engineering controls and PPE selection based on the physical state of the compound.

Operational Workflows: Step-by-Step Protocols

Protocol A: Weighing and Transferring Solids

Objective: Prevent inhalation of dust and contamination of the balance.[1]

  • Environment: Perform all weighing inside a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.[1] Never weigh on an open bench.

  • Static Control: Heterocyclic powders are prone to static charge.[1] Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and vial before handling to prevent "flying powder."[1]

  • Technique:

    • Place a pre-tared vial into the enclosure.[1]

    • Open the source container inside the enclosure.[1]

    • Transfer using a disposable antistatic spatula.[1]

    • The "Wet" Wipe: After closing the vial, wipe the exterior with a methanol-dampened tissue before removing it from the hood.[1] This removes invisible dust residues.[1]

Protocol B: Solubilization in DMSO

Objective: Mitigate the "carrier effect" of DMSO, which can transport the compound through standard nitrile gloves.[1]

  • Glove Selection: Standard thin nitrile gloves degrade quickly in DMSO.[1] Use Double-gloving (Nitrile inner / Polychloroprene outer) or specific Silver Shield® laminate gloves if handling volumes >10 mL.[1]

  • Dissolution:

    • Add solvent (DMSO/DMF) to the solid vial.[1]

    • Vortex inside the fume hood.[1]

    • Pressure Relief: If heating is required to dissolve, ensure the vial is vented (e.g., with a needle through the septum) to prevent pressure buildup and potential spraying upon opening.[1]

Emergency Response & Waste Management

Spill Cleanup (Powder)

Do not sweep.[1] Sweeping generates aerosols.[1]

  • Evacuate & Post: Clear the immediate area.

  • PPE Up: Don Tyvek sleeves, double gloves, and a P100 respirator.[1]

  • Cover: Gently cover the spill with paper towels dampened with water (to suppress dust).[1]

  • Neutralize/Clean: Wipe the area with a 10% bleach solution (oxidizes the heterocycle) followed by water.[1]

  • Disposal: Place all waste in a sealed "Cytotoxic/Hazardous" waste bin.

Waste Disposal
  • Solid Waste: Incineration is the only acceptable method for purine isosteres to ensure ring destruction.[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent, but label clearly as "Contains Bioactive Heterocycles."

Visualizing the Emergency Workflow

SpillResponse Event Spill Detected Secure 1. Secure Area (No Entry) Event->Secure Assess 2. Assess State (Powder vs Liquid) Secure->Assess LiquidAct Liquid: Absorb with Pads Assess->LiquidAct PowderAct Powder: Cover with Wet Towel (No Sweeping) Assess->PowderAct Clean 3. Decontaminate (10% Bleach -> Water) LiquidAct->Clean PowderAct->Clean Dispose 4. Incineration Bin Clean->Dispose

Figure 2: Emergency response workflow for spills, emphasizing dust suppression for powders.[1]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12396455 (Related Oxazolopyrimidine).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link]

  • U.S. Pharmacopeia (USP). USP General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings.[1] (Standard for handling potent bioactive compounds).[1]

  • MDPI Pharmaceuticals. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review. (Establishing bioactivity and kinase inhibition potential).[1] Retrieved from [Link]

Sources

Technical Guide: The Discovery, Synthesis, and Pharmacology of Oxazolo[5,4-d]pyrimidines

[1]

Executive Summary

The oxazolo[5,4-d]pyrimidine scaffold represents a critical class of fused heterocyclic compounds in medicinal chemistry.[1][2][3] Structurally defined as a bioisostere of purine where the imidazole ring is replaced by an oxazole ring, this scaffold has evolved from a synthetic curiosity in the early 20th century to a privileged structure in modern drug discovery. Its capacity to mimic adenosine and guanosine enables potent interactions with ATP-binding pockets of kinases (EGFR, VEGFR-2) and G-protein coupled receptors (Adenosine

1

Structural Significance and Bioisosterism

The therapeutic utility of oxazolo[5,4-d]pyrimidines stems from their ability to function as purine isosteres .

  • Electronic Distribution: The oxazole oxygen atom (position 3 in the fused system, though numbering varies by convention, often position 1 or 3 depending on nomenclature; in [5,4-d], O is typically at position 3 of the oxazole ring relative to the fusion) alters the dipole moment and hydrogen bond acceptor capabilities compared to the N7/N9 of purines.

  • Steric Profile: The scaffold is planar, allowing intercalation into DNA or stacking within hydrophobic protein pockets (e.g., kinase ATP sites).

  • Metabolic Stability: The oxazole ring is generally more resistant to oxidative metabolism than the imidazole ring of purines, potentially improving half-life (

    
    ).
    
Core Numbering and Isomerism

Researchers must distinguish between the [5,4-d] and [4,5-d] isomers. The [5,4-d] isomer (pyrimidine fused to the d face of oxazole) is the primary focus of this guide due to its superior biological activity profile in oncology and virology.

Historical Evolution

  • 1905 (Discovery): The scaffold was first described by Johnson and Clapp.[4] The initial synthesis involved the cyclization of 5-benzoylamino-4-hydroxypyrimidines using phosphoryl chloride (

    
    ).[5]
    
  • 1950s-1970s (The Antimetabolite Era): Following the success of Hitchings and Elion with purine antimetabolites (e.g., 6-mercaptopurine), researchers investigated oxazolo[5,4-d]pyrimidines as potential antagonists of nucleic acid metabolism.

  • 1990s-Present (Targeted Therapy): The focus shifted from general cytotoxicity to specific target modulation.

    • Adenosine Receptors: Discovery of potent

      
       antagonists for Parkinson’s disease.
      
    • Kinase Inhibition:[1][3] Identification of 2,5,7-trisubstituted derivatives as inhibitors of EGFR and VEGFR-2, rivaling the potency of FDA-approved drugs like Sorafenib.

Synthetic Methodologies

There are two primary retrosynthetic disconnects for constructing the core. The choice depends on the availability of starting materials and the desired substitution pattern.

Route A: Pyrimidine Annulation (Starting from Oxazoles)
  • Precursor: 5-aminooxazole-4-carbonitrile.[6]

  • Mechanism: Condensation with orthoesters or formamidine derivatives followed by ring closure.

  • Utility: Best for introducing diversity at the pyrimidine C5/C7 positions early in the synthesis.

Route B: Oxazole Annulation (Starting from Pyrimidines)
  • Precursor: 5-amino-4-hydroxypyrimidines or 4,5-diaminopyrimidines.

  • Mechanism: Acylation of the amine followed by dehydrative cyclization.

  • Utility: The most common route for generating libraries with diverse substituents at the C2 position (oxazole C2).

Visualization: Synthetic Decision Tree

Synthesis_WorkflowStartTarget: Oxazolo[5,4-d]pyrimidineRouteARoute A: Pyrimidine Closure(Start: Functionalized Oxazole)Start->RouteAIf C2 is fixedRouteBRoute B: Oxazole Closure(Start: 4,5-Diaminopyrimidine)Start->RouteBIf C2 diversity neededStepA1Reagent: Triethyl orthoformate+ AmineRouteA->StepA1StepB1Reagent: Carboxylic Acid/Anhydride+ Dehydrating Agent (PPA/POCl3)RouteB->StepB1ResultAProduct: 7-Substituted CoreStepA1->ResultAResultBProduct: 2-Substituted CoreStepB1->ResultB

Caption: Retrosynthetic analysis showing the two primary pathways for scaffold construction based on desired substitution patterns.

Detailed Experimental Protocol: "Route B" Cyclization

Objective: Synthesis of 2-phenyl-oxazolo[5,4-d]pyrimidine via dehydrative cyclization. Rationale: This protocol utilizes Polyphosphoric Acid (PPA), which acts as both the solvent and the Lewis acid catalyst/dehydrating agent, ensuring high conversion rates for aromatic carboxylic acids.

Materials
  • 4,5-Diaminopyrimidine (1.0 eq)

  • Benzoic acid (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-15 mL per gram of substrate)

  • Saturated

    
     solution
    
  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mix 4,5-diaminopyrimidine and benzoic acid.

  • Solvation: Add PPA. The mixture will be viscous; mechanical stirring or a strong magnetic stir bar is required.

  • Reaction: Heat the mixture to 140°C for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (System: 10% MeOH in DCM). The starting diamine is highly polar (low

      
      ); the product will be less polar (higher 
      
      
      ) and UV active.
  • Quenching: Cool the reaction to ~60°C (do not let it solidify completely). Pour slowly onto crushed ice with vigorous stirring. The PPA must hydrolyze completely.

  • Neutralization: Carefully adjust pH to ~7–8 using saturated

    
    . Caution: Significant 
    
    
    evolution.
  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Characterization Criteria (Quality Control)
  • 1H NMR (DMSO-d6): Disappearance of the broad singlet corresponding to the

    
     protons of the starting material. Appearance of aromatic protons from the phenyl ring (7.4–8.0 ppm) and the characteristic pyrimidine proton (singlet, ~8.5–9.0 ppm).
    
  • MS (ESI): Observation of

    
     peak corresponding to the cyclized mass (M_diamine + M_acid - 2H_2O).
    

Medicinal Chemistry: Structure-Activity Relationships (SAR)

The versatility of the scaffold allows for fine-tuning against specific biological targets.[2][3]

Key Targets and SAR Trends
TargetPreferred C2 Substituent (Oxazole)Preferred C7 Substituent (Pyrimidine)Mechanism of Action
VEGFR-2 4-Methoxyphenyl or 4-ChlorophenylSubstituted anilines (e.g., 4-methylaniline)ATP-competitive inhibition; H-bonds with Lys-868.[1]
Adenosine

Furan or substituted phenylAmino-functionalized chainsG-protein coupled receptor antagonism.
Antiviral (HHV-1) Isoxazole derivativesAliphatic aminesInhibition of viral replication (mechanism under study).[4]
EGFR Phenyl with 4-methylpiperazinePyrazole or substituted anilineBinding to the kinase hinge region.
Pharmacophore Visualization

SAR_MapCoreOxazolo[5,4-d]pyrimidineCore ScaffoldC2C2 Position(Oxazole)Core->C2C7C7 Position(Pyrimidine)Core->C7C2_EffectDetermines Specificity(Kinase vs GPCR)C2->C2_EffectC7_EffectSolubility & H-Bonding(Hinge Region Interaction)C7->C7_Effect

Caption: SAR logic map highlighting the distinct roles of the C2 and C7 positions in determining pharmacological selectivity.

Future Trajectories

Current research is moving beyond simple substitution.

  • C-H Activation: Direct functionalization of the oxazole ring without pre-functionalized precursors to access novel chemical space.

  • Dual Inhibitors: Designing molecules that simultaneously inhibit VEGFR-2 and EGFR to overcome resistance mechanisms in solid tumors.

  • Immunomodulation: Recent studies suggest certain derivatives can inhibit TNF-

    
    , opening pathways for autoimmune disease treatment.
    

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 2025.[7][1] Link

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. International Journal of Molecular Sciences, 2020.[8] Link

  • Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. Bioorganic Chemistry, 2024.[9] Link

  • Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. Chemical Biology & Drug Design, 2021. Link

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 2022.[8] Link

Methodological & Application

Application Note: High-Precision Kinase Inhibition using 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The compound 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one represents a "privileged scaffold" in medicinal chemistry, functioning primarily as a bioisostere of purine bases (adenine/guanine). Due to its structural homology with the adenosine triphosphate (ATP) adenine ring, this scaffold and its derivatives are potent ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).

Current research identifies this class of compounds as critical probes for inhibiting VEGFR2 (KDR) , FGFR1 , and Ack1 (TNK2) signaling pathways. By occupying the hinge region of the kinase domain, they prevent autophosphorylation, thereby blocking downstream cascades (PI3K/Akt, MAPK) essential for tumor angiogenesis and proliferation.

Core Signaling Pathway & Inhibition Logic

The following diagram illustrates the specific intervention point of the inhibitor within the VEGF/VEGFR2 signaling cascade.

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR2 Receptor (Transmembrane) VEGF->VEGFR2 Activation PI3K PI3K / Akt (Survival) VEGFR2->PI3K Signaling MAPK RAS / MAPK (Proliferation) VEGFR2->MAPK Signaling Inhibitor 2,5-Dimethyloxazolo... (Inhibitor) Inhibitor->VEGFR2  Competes w/ ATP (BLOCKS) ATP ATP ATP->VEGFR2 Phosphorylation (Required) Angiogenesis Angiogenesis & Tumor Growth PI3K->Angiogenesis MAPK->Angiogenesis

Figure 1: Mechanism of Action. The oxazolopyrimidine scaffold competes with ATP for the binding pocket of VEGFR2, effectively silencing downstream angiogenic signaling.

Chemical Handling & Solubilization

Scientific Rationale: The oxazolo[5,4-d]pyrimidine core is planar and lipophilic. Improper solubilization leads to micro-precipitation in aqueous buffers, causing false negatives in enzymatic assays (promiscuous inhibition) or erratic IC50 values.

Protocol: Stock Preparation
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) . Avoid ethanol, as solubility is significantly lower.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C . Stable for 6 months.

  • Working Solution: Dilute to 1000x final assay concentration in DMSO before adding to aqueous buffer.

    • Critical Check: Ensure final DMSO concentration in the assay is <1% (v/v) (ideally 0.1%) to prevent solvent-induced enzyme denaturation.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against recombinant VEGFR2 or FGFR1 kinase domains. Methodology: This protocol uses the ADP-Glo™ system (Promega), which quantifies kinase activity by converting the ADP produced during the reaction into light.

Reagents
  • Recombinant Kinase (e.g., VEGFR2 human catalytic domain).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP (Ultrapure).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Workflow
  • Compound Serial Dilution:

    • Prepare a 3-fold serial dilution of the inhibitor in DMSO (10 points).

    • Transfer 1 µL of diluted compound to a 384-well white plate.

  • Enzyme / Substrate Mix:

    • Dilute Kinase to 2x optimal concentration (determined by previous titration, typically 1–5 ng/µL).

    • Add 2 µL of Kinase solution to the wells. Incubate for 10 min at RT to allow inhibitor-enzyme binding equilibrium.

  • Reaction Initiation:

    • Add 2 µL of 2x ATP/Substrate mix.

    • Note: ATP concentration must be at Km(app) (approx. 10 µM for VEGFR2) to ensure competitive inhibition is measurable.

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) × 100.

    • Fit to Sigmoidal Dose-Response curve (Variable Slope).

Expected Results (Reference Data):

ParameterValue RangeInterpretation
IC50 (VEGFR2) 0.1 – 0.8 µMIndicates potent inhibition suitable for lead optimization.
IC50 (FGFR1) 0.5 – 1.5 µMModerate potency; selectivity window vs VEGFR2 should be calculated.
Hill Slope -0.8 to -1.2Values near -1.0 confirm 1:1 stoichiometric binding (non-cooperative).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate that the compound penetrates the cell membrane and inhibits the phosphorylation of the target (e.g., VEGFR2-Tyr1175) in a physiological environment. Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).

Experimental Design
  • Seeding: Plate HUVEC cells (2 x 10^5 cells/well) in 6-well plates coated with gelatin. Culture in EGM-2 medium overnight.

  • Starvation: Switch to serum-free medium for 6–12 hours. This reduces basal phosphorylation levels.

  • Treatment:

    • Treat cells with the inhibitor (0, 0.1, 1.0, 10 µM) for 2 hours .

  • Stimulation:

    • Add VEGF-A (50 ng/mL) for 10 minutes. This is critical; without stimulation, p-VEGFR2 levels are too low to detect inhibition.

  • Lysis:

    • Wash with ice-cold PBS containing Na3VO4 (phosphatase inhibitor).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Run SDS-PAGE. Transfer to PVDF.

    • Primary Antibodies: Anti-p-VEGFR2 (Tyr1175) [Target] and Anti-Total-VEGFR2 [Loading Control].

    • Secondary Antibodies: HRP-conjugated.

Interpretation

A successful experiment will show a dose-dependent disappearance of the p-VEGFR2 band while the Total-VEGFR2 band remains constant. If Total-VEGFR2 decreases, the compound may be cytotoxic or causing receptor degradation, not just inhibition.

Protocol C: Anti-Proliferative Assay (HUVEC)

Objective: Assess functional inhibition of angiogenesis.

  • Setup: Seed HUVEC cells (3,000 cells/well) in 96-well plates in EGM-2.

  • Treatment: After 24h, replace media with EGM-2 containing serial dilutions of the compound.

  • Duration: Incubate for 72 hours .

  • Readout: Add CellTiter-Glo® (Promega) or MTT reagent.

  • Analysis: Calculate GI50 (Growth Inhibition 50%).

    • Note: Compare GI50 in HUVEC (target positive) vs. fibroblasts (target negative) to assess selectivity index .

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_assay Kinase Assay (ADP-Glo) cluster_analysis Analysis Stock 10mM Stock (DMSO) Dilution Serial Dilution (1:3) Stock->Dilution Mix Enzyme + Inhibitor (10 min Pre-inc) Dilution->Mix Start + ATP/Substrate (60 min Rxn) Mix->Start Stop + Detection Rgt (Luminescence) Start->Stop Read Plate Reader (RLU) Stop->Read Curve Sigmoidal Fit (IC50 Calc) Read->Curve

Figure 2: Step-by-step workflow for high-throughput screening of the inhibitor.

References

  • Deng, X. et al. (2019). "Synthesis and biological evaluation of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as novel VEGFR2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Sochacka-Ćwikła, A. et al. (2022).[1] "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity." International Journal of Molecular Sciences.

  • Ye, F. et al. (2013). "Design, synthesis and biological evaluation of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel FGFR1 inhibitors." European Journal of Medicinal Chemistry.

  • Kachaeva, M.V. et al. (2020).[2] "Synthesis and biological activity of new 7-amino-oxazolo[5,4-d]pyrimidine derivatives." Molecules.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual."

Sources

methods for assessing the cytotoxicity of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Cytotoxicity Profiling of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Introduction & Chemical Context

The compound 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one belongs to a class of fused heterocyclic scaffolds known as oxazolopyrimidines . These structures are purine isosteres , meaning they mimic the steric and electronic properties of natural purine bases (adenine, guanine) but possess distinct solubility and hydrogen-bonding capabilities.

Why This Matters for Cytotoxicity: Because of this structural mimicry, oxazolopyrimidines often act as:

  • Antimetabolites: Interfering with DNA/RNA synthesis.

  • Kinase Inhibitors: Competing for the ATP-binding pocket of enzymes like VEGFR2, FGFR1, or adenosine receptors.

  • Apoptosis Inducers: Triggering programmed cell death rather than simple necrosis.

This guide provides a rigorous framework to assess the cytotoxic potential of this specific molecule, distinguishing between non-specific toxicity and targeted antiproliferative efficacy.

Compound Preparation & Handling

Critical Challenge: Oxazolopyrimidines are typically hydrophobic planar molecules. Poor solubility in aqueous media is the #1 cause of false negatives in cytotoxicity assays.

Protocol: Stock Solution Preparation
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Grade or higher (Cell Culture Tested). Avoid Ethanol, as oxazolopyrimidines may decompose or precipitate in alcohol over time.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: Molecular Weight (MW) of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

      
       165.15  g/mol .
      
    • Weighing: Dissolve 3.30 mg in 2.0 mL DMSO to achieve ~10 mM.

  • Storage: Aliquot into amber glass vials (hydrophobic molecules can stick to some plastics). Store at -20°C. Avoid repeated freeze-thaw cycles.

Table 1: Solubility Troubleshooting

Observation in MediaDiagnosisCorrective Action
Cloudiness / Turbidity Compound precipitation (Crash-out)Reduce final concentration; Sonicate stock before dilution; Warm media to 37°C.
Crystal Formation (Microscopy) Micro-precipitationInvalid Assay. Do not proceed. Decrease stock concentration or use intermediate dilution step in PBS.
Yellowing of Media pH shift or chemical degradationCheck pH. Oxazolopyrimidines are generally stable, but pH < 4 can cause ring opening.

Primary Screening: Metabolic Activity (MTT/MTS Assay)

The MTT assay is the industry standard for primary screening. It relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.

Why MTT for this molecule? Purine analogs can induce mitochondrial dysfunction. MTT directly assesses mitochondrial health, making it a sensitive early indicator for this class of compounds.

Experimental Workflow

MTT_Workflow Stock Stock Prep (DMSO) Treat Compound Treatment (Serial Dilution) Stock->Treat Seeding Cell Seeding (3-5k cells/well) Seeding->Treat  24h Attachment Incubate Incubation (48h - 72h) Treat->Incubate Readout Readout (OD 570nm) Incubate->Readout  + MTT Reagent

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening.

Step-by-Step Protocol
  • Cell Seeding:

    • Seed tumor cells (e.g., A549 lung, HCT116 colon, or MCF7 breast) in 96-well plates.

    • Density: 3,000–5,000 cells/well.[1] Crucial: Low density ensures cells are in the log-growth phase during treatment.

    • Incubate 24h to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions (e.g., 100 μM down to 0.1 μM) in culture medium.

    • Vehicle Control: Media + DMSO (Must match the highest DMSO concentration used, typically 0.5%).

    • Positive Control: Sunitinib (if suspecting kinase inhibition) or 5-Fluorouracil (5-FU) (general purine antimetabolite).

    • Add 100 μL of treatment media to wells (Triplicate).

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO₂.

    • Note: Purine analogs often require at least 2 cell cycles to show effects; 24h is often too short.

  • Development:

    • Add 10-20 μL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours.

    • Remove media carefully.

    • Solubilize formazan crystals with 100 μL DMSO.

    • Read Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Validation: Flow Cytometry (Annexin V / PI)

Once cytotoxicity is confirmed (IC50 < 10 μM), you must determine the mode of death. Oxazolopyrimidines often induce apoptosis (clean death) rather than necrosis (inflammatory death).

Mechanism Decision Logic

Mechanism_Logic Start Cytotoxicity Observed (MTT Assay) Flow Flow Cytometry (Annexin V / PI) Start->Flow Apoptosis Annexin V(+) / PI(-) Early Apoptosis Flow->Apoptosis  High % LateApop Annexin V(+) / PI(+) Late Apoptosis Flow->LateApop Necrosis Annexin V(-) / PI(+) Necrosis Flow->Necrosis  High % Kinase Check Kinase Targets (VEGFR/FGFR) Apoptosis->Kinase  Likely Specific Toxicity General Toxicity (Discard Candidate) Necrosis->Toxicity  Membrane Lysis

Figure 2: Decision tree for interpreting Flow Cytometry results.

Protocol
  • Treatment: Treat 6-well plates with the IC50 concentration determined in the MTT assay for 24h and 48h.

  • Harvesting: Collect media (floating cells) AND trypsinized adherent cells. Do not lose the floating cells; they are the dying ones.

  • Staining:

    • Wash cells in cold PBS.

    • Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in permeable/dead cells).

  • Analysis:

    • Q1 (Annexin-/PI-): Live cells.

    • Q2 (Annexin+/PI+): Late Apoptosis/Necroptosis.

    • Q3 (Annexin-/PI+): Necrosis (Membrane rupture).

    • Q4 (Annexin+/PI-): Early Apoptosis (Hallmark of controlled drug action).

Data Analysis & Reporting

Calculating IC50

Do not use linear regression. Biological dose-response curves are sigmoidal.

  • Method: Non-linear regression (4-parameter logistic curve).

  • Equation:

    
    
    
  • Software: GraphPad Prism, SigmaPlot, or R (drc package).

Interpretation Criteria
IC50 Value (μM)ClassificationAction
< 1.0 PotentHigh priority. Proceed to kinase profiling (VEGFR/FGFR).
1.0 – 10.0 ModerateValid hit. Optimize structure (SAR).
10.0 – 50.0 WeakLikely non-specific. Check solubility.
> 50.0 InactiveDiscard.

References

  • Scaffold Biological Activity: Potent VEGFR2 and FGFR1 inhibitory activity of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine derivatives.[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2015. Link

  • Standard Cytotoxicity Protocol: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays (MTT Assay). Journal of Immunological Methods, 1983. Link

  • Purine Isostere Context: Synthesis and evaluation of purine and pyrimidine-based inhibitors.[1] International Journal of Molecular Sciences, 2022.[3] Link

  • Flow Cytometry Standards: Guidelines for the use of flow cytometry and cell sorting in immunological studies (Apoptosis assays). European Journal of Immunology, 2019. Link

Sources

molecular docking studies of oxazolo[5,4-d]pyrimidine derivatives with VEGFR-2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking of Oxazolo[5,4-d]pyrimidine Derivatives with VEGFR-2

Executive Summary

This guide details the computational workflow for evaluating oxazolo[5,4-d]pyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is the primary driver of tumor angiogenesis. Oxazolo[5,4-d]pyrimidines, acting as bioisosteres of purine (ATP), possess the structural fidelity required to occupy the kinase ATP-binding pocket. This protocol utilizes the 4ASD crystal structure (Sorafenib-bound) to simulate Type II kinase inhibition, focusing on critical interactions with the DFG-out conformation.

Structural Biology & Mechanistic Grounding

The Target: VEGFR-2 Kinase Domain

The efficacy of a docking study relies entirely on the quality of the receptor grid. For this study, we utilize PDB ID: 4ASD (Resolution: 2.03 Å). This structure captures VEGFR-2 in the inactive "DFG-out" conformation, stabilized by the Type II inhibitor Sorafenib.

Critical Binding Determinants:

  • Hinge Region (Front Pocket): The adenine ring of ATP binds here.[3] The key residue is Cys919 , which acts as a hydrogen bond donor/acceptor to the ligand’s heterocyclic core (the oxazolopyrimidine scaffold).

  • Gatekeeper Residue: Val916 controls access to the hydrophobic back pocket.

  • DFG Motif (Asp1046-Phe1047-Gly1048): In the inactive state, Phe1047 moves out of the binding cleft ("DFG-out"), exposing a hydrophobic allosteric pocket.

  • Catalytic Loop: Asp1046 and Glu885 (on the

    
    C-helix) are critical for stabilizing Type II inhibitors via hydrogen bonding networks.
    
The Ligand: Oxazolo[5,4-d]pyrimidine Scaffold

These derivatives are designed to mimic the adenosine moiety of ATP.

  • Core: The oxazolo[5,4-d]pyrimidine ring provides a rigid scaffold to anchor at the hinge region (Cys919).

  • Substituents: C2 and C7 positions are typically derivatized to extend into the hydrophobic back pocket (interacting with Ile888, Leu1035) or the solvent-exposed front region.

Biological Signaling Context

Understanding the downstream effects is vital for interpreting docking scores. Inhibition of VEGFR-2 blocks the RAS-RAF-MEK-ERK pathway, halting endothelial cell proliferation.

VEGFR2_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) Target for Docking VEGF->VEGFR2 Binding & Dimerization PLCg PLC-gamma VEGFR2->PLCg Phosphorylation RAF RAF VEGFR2->RAF Activation PKC PKC PLCg->PKC Nucleus Nucleus (Proliferation/Migration) PKC->Nucleus MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Nucleus Gene Transcription

Figure 1: The VEGF/VEGFR-2 signaling cascade.[3][4][5][6] Docking targets the ATP-binding site of the VEGFR2 node to prevent downstream phosphorylation of RAF and PLC-gamma.

Experimental Protocol: Molecular Docking

Prerequisites:

  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Hardware: Workstation with >16GB RAM, CUDA-enabled GPU recommended.

Phase 1: Protein Preparation (The Foundation)

Rationale: Raw PDB files contain artifacts (water, missing atoms) that distort electrostatic potential maps.

  • Import: Load PDB 4ASD into the modeling suite.

  • Clean: Remove all water molecules. Note: While some waters bridge interactions, standard Vina protocols exclude them to prevent steric clashes with novel ligands.

  • Extract: Separate the co-crystallized ligand (Sorafenib) and save it as Reference_Ligand.mol2.

  • Refine:

    • Add polar hydrogens (essential for H-bond directionality).

    • Assign Kollman united atom charges.

    • Fix missing side chains (if any) using a rotamer library.

  • Output: Save as VEGFR2_Clean.pdbqt.

Phase 2: Ligand Preparation

Rationale: Docking algorithms assume a low-energy starting conformation.

  • Sketch: Draw the oxazolo[5,4-d]pyrimidine derivatives in 2D.

  • 3D Conversion: Convert to 3D and generate stereoisomers.

  • Minimization: Perform energy minimization using the MMFF94 force field .

    • Criterion: Converge to a gradient of 0.01 kcal/mol/Å.

  • Torsion Tree: Define rotatable bonds. Keep the bicyclic core rigid; allow rotation on C2/C7 substituents.

Phase 3: Grid Generation (The Search Space)

Rationale: We must define where the software looks for binding.

  • Center: Set the grid center coordinates to match the centroid of the co-crystallized Sorafenib.

    • Approximate 4ASD Center: X: -24.5, Y: -12.0, Z: -10.5.

  • Dimensions: Define a box size of 20 Å x 20 Å x 20 Å . This covers the ATP pocket (Front) and the Allosteric Hydrophobic Pocket (Back).[3]

  • Spacing: Use a grid spacing of 0.375 Å (standard for Vina) or 1.0 Å (standard for AutoDock 4).

Phase 4: Docking & Scoring
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Parameters:

    • Exhaustiveness: 32 (Higher precision).

    • Number of Modes: 10.[7]

    • Energy Range: 4 kcal/mol.

  • Execution: Run the docking simulation.

Phase 5: Validation (Self-Validating System)

Requirement: Before analyzing new compounds, you must validate the protocol.[8]

  • Redocking: Dock the extracted Reference_Ligand.mol2 (Sorafenib) back into VEGFR2_Clean.pdbqt.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Success Threshold: RMSD < 2.0 Å . If RMSD > 2.0 Å, adjust grid dimensions or charge assignments and retry.

Workflow Visualization

Docking_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis PDB PDB: 4ASD (VEGFR-2) Prep_P Remove Water Add Hydrogens Kollman Charges PDB->Prep_P Ligands Oxazolo Derivatives Prep_L MMFF94 Minimization Ligands->Prep_L Grid Grid Generation (Center on Sorafenib) Prep_P->Grid Dock Docking Algorithm (LGA / Vina) Prep_L->Dock Grid->Dock RMSD Validation (RMSD < 2.0 Å) Dock->RMSD Score Binding Affinity (kcal/mol) RMSD->Score If Valid Inter Interaction Profiling Score->Inter

Figure 2: Step-by-step computational workflow ensuring protocol validation via RMSD before final scoring.

Data Interpretation & Expected Results

Successful oxazolo[5,4-d]pyrimidine inhibitors should exhibit specific binding modes. Summarize your results in a table format as shown below.

Table 1: Interaction Profiling of Top Derivatives

Compound IDBinding Energy (kcal/mol)H-Bond Interactions (Distance Å)Hydrophobic InteractionsResult Interpretation
Ref (Sorafenib) -10.8Cys919 (2.1), Asp1046 (1.9), Glu885 (2.[9]0)Val848, Ala866, Leu1035Valid Control (Type II Binder)
OX-01 -9.2Cys919 (2.2)Val848, Val916Type I Binder (ATP Competitive only)
OX-05 -10.5Cys919 (2.1), Glu885 (2.8)Leu1035, Ile888Type II Hybrid (High Potency Predicted)
OX-09 -6.1NoneSurface residuesInactive (Non-binder)

Key Analysis Points:

  • Cys919 Interaction: If the oxazole nitrogen or pyrimidine amine does not H-bond with Cys919, the compound is likely inactive.

  • Glu885/Asp1046: Interaction here indicates the compound stabilizes the inactive conformation (Type II), which often correlates with higher selectivity and slower dissociation rates (longer residence time).

  • Binding Energy: A score lower (more negative) than -8.0 kcal/mol is generally required for micromolar activity.

References

  • McTigue, M., et al. (2012).[10] Crystal structure of the kinase domain of human vascular endothelial growth factor receptor 2: a complex with sorafenib. Proceedings of the National Academy of Sciences, 109(46), 18781-18788.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Potts, B. C., et al. (2024). Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity. International Journal of Molecular Sciences.

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157.

  • Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. Journal of Chemical Information and Modeling, 49(2), 444-460.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols by explaining the fundamental chemistry behind each step, enabling you to diagnose and resolve common experimental challenges to improve your reaction yield and product purity.

The oxazolo[5,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, often considered a purine bioisostere, and has been investigated for a range of biological activities, including kinase inhibition and as potential anticancer agents.[1][2] The successful synthesis of derivatives like 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one is crucial for advancing this research.

This guide is structured around a common and efficient two-stage synthetic approach: first, the construction of a functionalized 5-amino-2-methyloxazole precursor, followed by the cyclization to form the fused pyrimidinone ring.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, each with its own set of potential challenges and optimization parameters.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization A Aminomalononitrile Tosylate + Acetyl Chloride B 5-Amino-4-cyano-2-methyl-1,3-oxazole A->B Oxazole Formation C Acetic Anhydride + Base B->C Acetylation & Ring Closure D 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one C->D

Caption: High-level overview of the two-stage synthesis.

Part 1: Synthesis of 5-Amino-4-cyano-2-methyl-1,3-oxazole (Precursor)

The foundation of this synthesis is the creation of the substituted oxazole ring. This reaction, adapted from established methods for similar structures, involves the condensation of aminomalononitrile with an acylating agent.[3][4]

Experimental Protocol
  • To a stirred solution of aminomalononitrile tosylate (1.0 equiv.) in 1-methyl-2-pyrrolidinone (NMP, approx. 8-10 mL per gram of tosylate), add acetyl chloride (1.0-1.1 equiv.) dropwise at room temperature.

  • Seal the reaction vessel and stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Note: This is often a slow reaction and may require several days (e.g., 7-8 days) to reach completion.[3]

  • Upon completion, dilute the reaction mixture with a suitable anti-solvent like a 1:1 mixture of ethyl acetate and diethyl ether.

  • Cool the mixture, which may induce precipitation of the product or byproducts.

  • Isolate the crude solid by filtration.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 5-amino-4-cyano-2-methyl-1,3-oxazole as a solid.[3]

Troubleshooting Guide: Stage 1

Question: My reaction yield is very low, and a significant amount of starting material (aminomalononitrile) remains even after a week.

  • Answer: This is a common issue in this specific oxazole formation. The root causes can be multifaceted:

    • Causality (Moisture): Aminomalononitrile and acetyl chloride are both sensitive to moisture. Water can hydrolyze the acetyl chloride, quenching the reagent, and can also interfere with the reactivity of the aminonitrile. Ensure you are using anhydrous NMP and that your glassware is thoroughly dried. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[5]

    • Causality (Reagent Quality): The stability of aminomalononitrile tosylate can be a factor. Ensure it is of high purity and has been stored correctly. Acetyl chloride should be freshly opened or distilled before use to ensure its reactivity.

    • Troubleshooting Step: Before adding acetyl chloride, consider adding a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.) to the solution of aminomalononitrile tosylate. This will free the amine from its salt form, potentially increasing its nucleophilicity and reaction rate. However, monitor for side reactions, as a stronger or more nucleophilic base could react with the acetyl chloride.

Question: I'm observing the formation of a significant, polar byproduct that is difficult to separate from my desired oxazole.

  • Answer: This is often related to side reactions involving the NMP solvent or self-condensation.

    • Causality (N-Acylation): A likely byproduct is the N-acylated aminomalononitrile, where the amino group has been acetylated but cyclization has not occurred. This can happen if the cyclization step is kinetically slow or if reaction conditions do not favor it.

    • Troubleshooting Step: Try altering the reaction temperature. While this reaction is typically run at room temperature, gently heating the mixture (e.g., to 40-50 °C) after the initial addition might promote the cyclization step.[5] Monitor carefully by TLC, as excessive heat can lead to decomposition.

    • Alternative Solvents: If problems persist, consider alternative polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile. Pyridine can also be used as both a solvent and a base, though workup can be more complex.[3]

G cluster_mech1 Mechanism: Oxazole Formation A Aminomalononitrile C N-Acylated Intermediate A->C Nucleophilic Attack B Acetyl Chloride B->C D Enol Intermediate C->D Tautomerization E 5-Amino-4-cyano-2-methyl-1,3-oxazole D->E Intramolecular Cyclization & Dehydration G cluster_mech2 Mechanism: Pyrimidinone Formation A 5-Amino-4-cyano-2-methyloxazole B N-Acetylated Intermediate A->B Acetylation (Ac₂O) C Cyclized Intermediate B->C Intramolecular Attack (Heat, H⁺) D Tautomerization C->D Proton Transfer E Final Product D->E Tautomerization

Caption: Plausible mechanism for acid-catalyzed cyclization.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the starting materials? A: It is extremely critical. Impurities in the aminomalononitrile tosylate or the presence of water can significantly inhibit the reaction and lead to low yields and difficult-to-remove side products. [5]Always use reagents of the highest available purity.

Q2: What is the best way to monitor these reactions? A: Thin Layer Chromatography (TLC) is indispensable for monitoring both stages. [6]Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to find a system that gives good separation between your starting material, intermediates, and the final product. Staining with potassium permanganate can help visualize compounds that are not UV-active. For the second stage, LC-MS is also highly effective for confirming the mass of the desired product and any major byproducts.

Q3: Can I scale up this synthesis? A: Yes, but with caution. For Stage 1, heat management during the addition of acetyl chloride may be necessary on a larger scale. For Stage 2, the quench step of pouring the hot acetic anhydride mixture into water is highly exothermic and must be done carefully and with adequate cooling to control the temperature. Always perform a small-scale trial before committing large amounts of material. [7] Q4: My final product has very poor solubility. How can I characterize it? A: Poor solubility is common for planar heterocyclic systems due to strong intermolecular packing. For NMR analysis, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated trifluoroacetic acid (TFA-d) are common solvents. High-resolution mass spectrometry (HRMS) is an excellent way to confirm the elemental composition.

Data Summary Table

ParameterStage 1: Oxazole FormationStage 2: Pyrimidinone Cyclization
Key Reagents Aminomalononitrile tosylate, Acetyl Chloride5-Amino-4-cyano-2-methyl-1,3-oxazole, Acetic Anhydride
Solvent NMP (anhydrous)Acetic Anhydride (neat)
Catalyst None (or optional non-nucleophilic base)H₂SO₄ or p-TsOH (catalytic)
Temperature Room TemperatureReflux (~140 °C)
Typical Time 48 - 192 hours2 - 8 hours
Monitoring TLC (Hexane/EtOAc)TLC, LC-MS
Typical Yield 50 - 70% [3]60 - 80% (structure dependent)
Purification Silica Gel ChromatographyRecrystallization

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide.
  • Su, L., Sun, K., Pan, N., Liu, L., Sun, M., Dong, J., Zhou, Y., & Yin, S.-F. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters, 20(11), 3399–3402. [Link]

  • Brust, T. F., et al. (2017). Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. Journal of Medicinal Chemistry, 60(5), 1965-1984. [Link]

  • Valle-Delgado, J. J., et al. (2011). Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles.
  • Benchchem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3532. [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. International Journal of Molecular Sciences, 23(20), 11694. [Link]

  • Osorio-Olivares, M., et al. (2002). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles.
  • Rosa, G. P., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64-73. [Link]

  • Gandeepan, P., & Rajan, R. (2021). Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides. Chemistry – A European Journal, 27(5), 1779-1784. [Link]

  • Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry.
  • Pamidighantam, S., et al. (2012). Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} and 9-oxa-2-thio-xanthines {5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones}. Beilstein Journal of Organic Chemistry, 8, 133-139. [Link]

  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 567. [Link]

  • Pilyo, S. G., et al. (2026). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. [Link]

  • Baraldi, P. G., et al. (2012). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Journal of Medicinal Chemistry, 55(21), 9301-9314. [Link]

  • ResearchGate. (n.d.). Reaction of 5-amino-1,2,3-triazoles and 4-aminopyrazole with cyanoacetic acid...

Sources

overcoming solubility issues with 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Precipitation Issues in Biological Assays
Welcome to the Application Support Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive for Handling "Brick Dust" Scaffolds

You are likely visiting this page because your IC50 curves are erratic, your liquid handler is clogging, or your cell viability data shows "ghost" toxicity. You are working with 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one .

The Core Problem: This molecule belongs to a class of fused bicyclic heterocycles often described as "brick dust." Its planar structure promotes strong intermolecular


-

stacking and hydrogen bonding (specifically at the N6-H/C7=O lactam interface). While it dissolves in DMSO, it possesses high crystal lattice energy. When you dilute it into an aqueous buffer, the solvent's dielectric constant shifts, and the compound seeks the most energetically favorable state: re-crystallization (precipitation) .

This guide provides the protocols to force this molecule to behave in solution.

Part 1: Stock Solution Integrity (The Foundation)

Q: My compound won't dissolve completely in DMSO, or it precipitates after freezing. Why?

A: DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, the solubility of this oxazolopyrimidine drops exponentially. Furthermore, freeze-thaw cycles create "micro-nucleation" sites that trigger rapid precipitation upon subsequent use.

Protocol 1: The Anhydrous Stock Preparation
  • Reagent: Anhydrous DMSO (≥99.9%, water content <50 ppm). Do not use "molecular biology grade" DMSO that has been opened for months.

  • Vessel: Glass vials (borosilicate). Avoid polypropylene for long-term storage of hydrophobic stocks, as plasticizers can leach out.

Step-by-Step:

  • Weighing: Weigh the solid into a glass vial.

  • Solvation: Add Anhydrous DMSO to achieve a 10 mM or 20 mM concentration.

    • Note: Do not attempt >50 mM. The viscosity prevents proper mixing.

  • Energy Input: Sonicate in a water bath at 40°C for 10 minutes . The heat disrupts the intermolecular H-bonds of the lactam ring.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any "haze" is micro-precipitation.

  • Storage: Aliquot immediately into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Part 2: Enzymatic/Biochemical Assays (The "Crash-Out")

Q: The compound precipitates immediately when I add it to my assay buffer (PBS/TRIS). How do I fix this?

A: You are shocking the system. Direct dilution from 100% DMSO to 100% Aqueous Buffer (a 1:1000 dilution) causes a massive polarity spike. You must use an Intermediate Dilution Scheme .

Protocol 2: The "Step-Down" Dilution Method

This protocol buffers the transition from organic to aqueous solvent.

Reagents:

  • Assay Buffer: (e.g., PBS + 0.01% BSA).

  • Surfactant: Tween-20 or Triton X-100 (Critical for preventing aggregation).

The Workflow:

  • Prepare Intermediate Solvent: Create a solution of 10% DMSO in Assay Buffer .

  • First Dilution (10x): Dilute your 10 mM Stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM compound in ~19% DMSO.

  • Second Dilution (Final): Dilute the Intermediate mix into your final Assay Buffer (containing 0.05% Tween-20).

    • Mechanism:[1][2] The surfactant forms micelles that sequester hydrophobic molecules, preventing them from nucleating into crystals.

Visualizing the Workflow

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Mix (1 mM Cmpd / 19% DMSO) Stock->Inter Dilute 1:10 into 10% DMSO/Buffer Precip PRECIPITATION (Crash Out) Stock->Precip Direct 1:1000 Dilution (Avoid This!) Final Assay Well (10 µM Cmpd / <1% DMSO) Inter->Final Dilute 1:100 into Buffer + 0.05% Tween-20

Caption: Figure 1. The Step-Down Dilution Strategy designed to mitigate polarity shock. Direct dilution (red dashed line) leads to precipitation.

Part 3: Cell-Based Assays (Toxicity vs. Solubility)

Q: I can't use Tween-20 in my cell culture. How do I keep the compound soluble without killing the cells?

A: Surfactants lyse cell membranes. For cell assays, you must use a carrier molecule . The gold standard for oxazolopyrimidines is Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . It forms an inclusion complex, hiding the hydrophobic core of your molecule inside a "donut" structure while the hydrophilic exterior interacts with the media.

Protocol 3: Cyclodextrin Complexation
ParameterSpecification
Carrier 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Solvent Vehicle Sterile Water or PBS
Max Concentration 20% (w/v) in stock; <1% final on cells

Step-by-Step:

  • Prepare Carrier Stock: Dissolve HP-β-CD in sterile water to make a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Compound Addition: Add your compound (from DMSO stock) into the 20% HP-β-CD solution. Vortex heavily for 5 minutes.

    • Target: The molar ratio of Cyclodextrin:Compound should be at least 10:1 .

  • Incubation: Shake at room temperature for 30 minutes to allow the inclusion complex to reach equilibrium.

  • Cell Treatment: Add this complex to your cell media. The cyclodextrin will keep the compound in solution until it partitions into the cell membrane.

Part 4: Data Validation (The "Fake" IC50)

Q: I see inhibition, but the curve is very steep (Hill slope > 2.0). Is this real?

A: Likely not. This is a classic sign of Colloidal Aggregation . The compound forms microscopic oil droplets that sequester the enzyme non-specifically.

Diagnostic Decision Tree

DecisionTree Start Observe High Inhibition (Steep Hill Slope) Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Result1 Inhibition Persists Detergent->Result1 IC50 Unchanged Result2 Inhibition Disappears Detergent->Result2 IC50 Shifts >10x Conclusion1 True Binder Result1->Conclusion1 Conclusion2 False Positive (Aggregator) Result2->Conclusion2

Caption: Figure 2. Diagnostic logic to distinguish between true pharmacological inhibition and non-specific colloidal aggregation.

Summary of Solvent Compatibility
Solvent SystemSolubility RatingApplicationNotes
100% DMSO High (>20 mM)Stock StorageMust be anhydrous.
PBS (pH 7.4) Very Low (<10 µM)Avoid Immediate precipitation.
PBS + 0.05% Tween-20 Moderate (~50 µM)Enzymatic AssaysSurfactant prevents nucleation.
20% HP-β-CD High (~1-5 mM)Cell AssaysForms soluble inclusion complexes.
References
  • Assay Guidance Manual (NCBI). Compound Management and Solubility in Assay Development. National Center for Advancing Translational Sciences. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the aggregation of organic molecules in screening assays. Drug Discovery Today. Available at: [Link]

  • PubChem Compound Summary. Thiazolo[5,4-d]pyrimidine (Analogous Scaffold Properties). National Library of Medicine. Available at: [Link]

Sources

how to interpret unexpected NMR peaks in 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Structural Elucidation Support Center.

Below is the technical support dossier for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one . This guide is structured to troubleshoot spectral anomalies by isolating variables: tautomerism, degradation, and solvation effects.

Subject: Troubleshooting NMR Anomalies in 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one Ticket ID: OXPY-NMR-001 Status: Open

Baseline Spectral Expectations

Before diagnosing "unexpected" peaks, we must validate the expected spectral signature. This molecule is a rigid, fused heterocycle with high symmetry potential but distinct environments.

MoietyProton CountMultiplicityApprox.[1] Shift (ppm)Characteristics
NH (H6) 1HBroad Singlet11.5 – 13.5Highly solvent/concentration dependent. Exchangeable.
C2-CH₃ 3HSinglet2.45 – 2.65Attached to Oxazole. Sharp singlet.
C5-CH₃ 3HSinglet2.35 – 2.55Attached to Pyrimidine. Sharp singlet.

Note: In DMSO-d₆, the two methyl groups often appear as two distinct singlets. In CDCl₃, they may overlap accidentally.

Troubleshooting Modules (Q&A)

Ticket #01: "My downfield NH peak (11-13 ppm) is missing or extremely broad."

Diagnosis: Proton Exchange & Tautomeric Equilibrium. The proton at position 6 is part of a lactam functionality. It is acidic and subject to rapid exchange with residual water in the solvent or tautomerization to the lactim form (O-H), which is rarely observed as a distinct peak due to fast exchange.

The Mechanism: The molecule exists in equilibrium between the Lactam (NH) and Lactim (OH) forms. In dry DMSO-d₆, the NH is usually visible. In the presence of trace water or acids, the exchange rate (


) increases, broadening the peak into the baseline.

Action Plan:

  • Check Water Content: Look for the H₂O peak in DMSO (usually ~3.33 ppm). If it is broad, exchange is happening.

  • Temperature Variation: Run the spectrum at 300K vs 320K.

    • Result: If the peak sharpens or shifts significantly, it is an exchangeable proton.

  • The D₂O Shake Test: Add 1-2 drops of D₂O to the NMR tube and shake.

    • Result: The peak at >11 ppm should disappear completely.

Ticket #02: "I see extra singlets in the 2.0 – 2.3 ppm range."

Diagnosis: Ring-Opening Hydrolysis (Degradation). Oxazolo[5,4-d]pyrimidines are chemically stressed systems. The oxazole ring is susceptible to hydrolysis, particularly if the sample was exposed to acidic conditions during workup or stored in solution for long periods.

The Mechanism: Hydrolysis of the oxazole ring yields an N-(4-hydroxypyrimidin-5-yl)acetamide derivative. This breaks the rigidity of the fused system.

  • Symptom: The methyl group originally at C2 (oxazole) shifts upfield (closer to 2.0-2.1 ppm, typical for a free acetamide).

  • Symptom: Appearance of a new broad OH/NH peak around 9-10 ppm.

Action Plan:

  • Compare Integrals: If the "extra" peaks integrate to a 1:1 ratio with "extra" aromatic/amide peaks, you have a degradation product.

  • Mass Spectrometry: Run LC-MS.

    • Target: Parent Mass + 18 Da (Addition of H₂O).

Ticket #03: "The methyl peaks split or show shoulders."

Diagnosis: Aggregation (π-π Stacking). Fused heterocyclic systems are planar and prone to stacking in solution, especially at high concentrations (>20 mg/mL). This creates magnetic anisotropy, shielding protons and causing concentration-dependent shifts.

Action Plan:

  • Dilution Protocol:

    • Take the NMR tube.

    • Dilute by 50% with the same solvent batch.

    • Re-acquire.

    • Result: If peaks shift or merge back into sharp singlets, the issue is aggregation.

Visual Troubleshooting Workflows

Workflow A: Diagnostic Decision Tree

Use this flowchart to categorize the unexpected peak.

NMR_Troubleshooting Start Unexpected Peak Detected CheckRegion Check Chemical Shift Region Start->CheckRegion Region1 Downfield (>10 ppm) CheckRegion->Region1 Region2 Aliphatic (2.0 - 2.8 ppm) CheckRegion->Region2 ActionD2O Perform D2O Shake Region1->ActionD2O ActionDilute Dilution Experiment Region2->ActionDilute ResultGone Peak Disappears ActionD2O->ResultGone Yes ResultPersist Peak Persists ActionD2O->ResultPersist No ActionDilute->ResultGone Shifts/Merges ActionDilute->ResultPersist No Change DiagExchange Diagnosis: Exchangeable NH/OH (Lactam/Lactim) ResultGone->DiagExchange LabelAgg LabelAgg ResultGone->LabelAgg Diagnosis: Aggregation DiagImpurity Diagnosis: Impurity/Degradation ResultPersist->DiagImpurity LabelDeg LabelDeg ResultPersist->LabelDeg Diagnosis: Hydrolysis/Solvent

Caption: Decision tree for isolating the source of spectral anomalies based on chemical shift and physical response.

Workflow B: Tautomerism & Hydrolysis Pathways

Understanding the chemical fate of the molecule in solution.

Reaction_Pathways Lactam Lactam Form (Major in DMSO) NH visible Lactim Lactim Form (Transient) OH exchange fast Lactam->Lactim Tautomerism (Fast Exchange) OpenRing Hydrolysis Product (Ring Open) New Acetamide Me (~2.0 ppm) Lactam->OpenRing Acid/Base Hydrolysis (Irreversible)

Caption: Mechanistic pathways showing the equilibrium (tautomerism) and degradation (hydrolysis) routes affecting NMR signals.

Reference Data: Common Impurities

Before assuming a synthetic failure, verify that the "unexpected" peaks are not common solvents.

Table 1: Common Impurities in DMSO-d₆ (Ref: Fulmer et al.)

ImpurityProtonMultiplicityShift (ppm)
Water H₂OBroad Singlet~3.33
Ethanol CH₂ / CH₃Quartet / Triplet3.44 / 1.06
Ethyl Acetate CH₂ / CH₃Quartet / Singlet4.03 / 1.99
Grease CH₂Multiplet1.26
DMF CH (ald) / MeSinglet / Singlets7.95 / 2.89, 2.73

Experimental Protocols

Protocol A: The D₂O Exchange Test

Purpose: To distinguish exchangeable protons (NH, OH) from fixed protons (CH, Ar-H).

  • Acquire a standard ¹H NMR spectrum in DMSO-d₆.

  • Add 10-20 µL of D₂O directly to the NMR tube.

  • Cap and shake vigorously for 10 seconds.

  • Allow the sample to settle for 2 minutes (to separate phases if immiscible, though D₂O/DMSO are miscible).

  • Re-acquire the spectrum using the same parameters.

  • Analysis: Any peak that disappears or significantly diminishes is an exchangeable proton.

Protocol B: Concentration Gradient (Aggregation Check)

Purpose: To determine if peak shifting/broadening is due to π-π stacking.

  • Prepare a stock solution at 20 mg/mL . Acquire Spectrum A.

  • Dilute 300 µL of stock with 300 µL of pure solvent (Final: 10 mg/mL ). Acquire Spectrum B.

  • Dilute further if necessary to 1 mg/mL . Acquire Spectrum C.

  • Analysis: Overlay Spectra A, B, and C. If chemical shifts (

    
    ) move asymptotically, the molecule is aggregating.
    

References

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for amide exchange and tautomerism).
  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Fused Pyrimidines. Wiley-Interscience. (Reference for oxazolopyrimidine stability and hydrolysis).

Sources

stability testing of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Experimental Stability & Degradation Profiles of Oxazolo[5,4-d]pyrimidine Scaffolds

Core Stability Profile & Executive Summary

User Query: What are the primary degradation risks for this molecule during standard screening?

Technical Insight: 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one is a fused heterocyclic system functioning as a purine bioisostere.[1] While the pyrimidine ring is generally robust, the fused oxazole ring introduces specific vulnerabilities.

The primary stability risk is hydrolytic ring opening at the C2 position of the oxazole ring, particularly under acidic or basic stress. This transforms the rigid bicyclic system into a flexible acylaminopyrimidine derivative, resulting in a total loss of biological potency (e.g., VEGFR2 or Adenosine receptor affinity).

Quick Reference Stability Table:

Stress ConditionStability RatingPrimary Degradation MechanismRisk Level
Neutral Aqueous (pH 7.0) ModerateSlow hydrolysis (days/weeks)🟡 Medium
Acidic (pH < 4.0) PoorRapid oxazole ring cleavage🔴 High
Basic (pH > 9.0) PoorBase-catalyzed ring opening🔴 High
Oxidative (H₂O₂) ModerateN-oxide formation / Methyl oxidation🟡 Medium
Photolytic (UV/Vis) GoodGenerally stable (solid state)🟢 Low
Thermal (Solid State) ExcellentHigh melting point (>250°C typical)🟢 Low

Troubleshooting Module: Hydrolytic Degradation (The "Disappearing Peak" Phenomenon)

User Issue: "My HPLC peak area for the parent compound decreases rapidly in acidic buffers, and a new, earlier-eluting peak appears."

Root Cause Analysis

The oxazole moiety in oxazolo[5,4-d]pyrimidines is an "imino ether" equivalent. Under acidic conditions, the ring nitrogen (N3) protonates, making the C2 carbon highly electrophilic. Water attacks C2, leading to ring opening.

The Reaction Pathway:

  • Protonation: Acid attacks N3 of the oxazole ring.

  • Nucleophilic Attack: Water attacks C2.

  • Ring Opening: The bond between O and C2 breaks.

  • Product: Formation of N-(4-hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide (or similar acyl-amino pyrimidine depending on exact substitution).

Diagnostic Workflow (Graphviz)

StabilityWorkflow Start Issue: Loss of Parent Peak CheckpH Check Solvent pH Start->CheckpH IsAcidic pH < 5.0? CheckpH->IsAcidic IsBasic pH > 8.0? IsAcidic->IsBasic No AcidMech Mechanism: Acid-Catalyzed Oxazole Ring Opening IsAcidic->AcidMech Yes BaseMech Mechanism: Base-Catalyzed Hydrolysis IsBasic->BaseMech Yes NewPeak Check for New Polar Peak (Lower Retention Time) AcidMech->NewPeak BaseMech->NewPeak Confirm Confirm Identity: LC-MS M+18 (Hydration) NewPeak->Confirm

Caption: Diagnostic logic for identifying hydrolytic degradation in oxazolo[5,4-d]pyrimidines.

Corrective Actions
  • Buffer Selection: Switch to phosphate or citrate buffers near pH 6.0–7.5 . Avoid unbuffered aqueous solutions which may drift in pH.

  • Stock Preparation: Prepare stock solutions in 100% DMSO (anhydrous). Do not store intermediate dilutions in water/methanol mixtures for long periods (>24 hours).

  • LC-MS Verification: The degradation product will typically show a mass shift of +18 Da (addition of H₂O) relative to the parent.

Experimental Protocol: ICH Q1A(R2) Stress Testing

User Query: "How do I validate the stability of this specific lot for a 3-month study?"

Protocol Authority: This protocol is adapted from ICH Q1A(R2) guidelines for "Stress Testing" to identify degradation products.

Step-by-Step Methodology

1. Acid/Base Stress (Hydrolysis Check)

  • Preparation: Dissolve 1 mg/mL of compound in 0.1 N HCl and 0.1 N NaOH separately.

  • Incubation: Store at 40°C for 24 hours.

  • Endpoint: Neutralize and inject into HPLC immediately.

  • Pass Criteria: >95% recovery of parent peak. If <95%, the compound is classified as pH-labile (handle strictly in pH 6-8).

2. Oxidative Stress

  • Preparation: Dissolve 1 mg/mL in 3% H₂O₂ (hydrogen peroxide).

  • Incubation: Room temperature for 24 hours.

  • Mechanism: Tests susceptibility of the 2-methyl and 5-methyl groups to radical oxidation (forming hydroxymethyl or carboxylic acid derivatives) or N-oxide formation on the pyrimidine ring.

3. Photostability (Solid State)

  • Protocol: Expose thin layer of solid powder to 1.2 million lux hours (cool white fluorescent lamp).

  • Comparison: Run parallel dark control wrapped in aluminum foil.

Data Recording Template
ConditionTimepoint% Recovery (HPLC Area)Major Impurity RRT (Relative Retention Time)
Control (T=0) N/A100%N/A
0.1 N HCl 24 hrs[Enter Data]typically ~0.6-0.8 (Polar)
0.1 N NaOH 24 hrs[Enter Data]typically ~0.6-0.8 (Polar)
3% H₂O₂ 24 hrs[Enter Data]varies

Analytical Method FAQ

Q: Why do I see split peaks in my HPLC chromatogram? A: This is likely due to Tautomerism . The 7(6H)-one moiety exists in equilibrium between the lactam (keto) form and the lactim (enol) form.

  • Solution: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate). Unbuffered mobile phases allow the tautomers to separate partially, causing peak splitting or tailing.

Q: The compound is precipitating in my cell culture media. A: Oxazolo[5,4-d]pyrimidines are planar, aromatic, and lipophilic.

  • Solubility Limit: Aqueous solubility is likely <50 µM without carriers.

  • Fix: Use a co-solvent system. Dissolve in DMSO to 10mM (stock), then dilute into media ensuring final DMSO concentration is <0.5%. If precipitation persists, consider complexation with cyclodextrins (HP-β-CD).

Mechanistic Visualization

The following diagram illustrates the chemical transformation during hydrolysis, which is the critical failure mode for this scaffold.

DegradationPathway Parent Parent Molecule (Bicyclic Oxazolo-pyrimidine) Intermediate Transition State (C2 Tetrahedral Intermediate) Parent->Intermediate + H2O / H+ Product Degradant (Ring-Opened Acylaminopyrimidine) Intermediate->Product Ring Cleavage

Caption: Hydrolytic ring opening of the oxazole moiety to form the inactive acylaminopyrimidine.

References

  • International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Potts, K. T. (1977). The Chemistry of Heterocyclic Compounds, Oxazoles.[3][4][5][6][7] Wiley-Interscience. (Authoritative text on oxazole ring instability in fused systems).

  • Deng, X., et al. (2018). Synthesis and biological evaluation of oxazolo[5,4-d]pyrimidines as novel VEGFR2 inhibitors.[6][7][8] Bioorganic & Medicinal Chemistry Letters. (Provides synthesis and structural context for 2,5-disubstituted analogs). [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents.[3][4][5][6][7][8][9] Molecules.[1][3][4][5][6][8][9] (Discusses the solubility and stability profiles of similar amino-oxazolopyrimidines). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for process chemists and engineers scaling up the synthesis of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one . This guide prioritizes "Why" and "How" over simple recipe listing, focusing on the critical process parameters (CPPs) that dictate yield and purity at scale.

Topic: Process Optimization & Troubleshooting for Oxazolopyrimidine Scaffolds Target Audience: Process Chemists, Scale-Up Engineers Document ID: TS-OXPY-2026-V1

Executive Summary & Scaffold Overview

The oxazolo[5,4-d]pyrimidine system is a critical purine bioisostere, often utilized in adenosine receptor antagonists and kinase inhibitors. The specific target, 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one , presents unique scale-up challenges due to the fused ring system's tendency toward poor solubility ("brick dust" properties) and the thermodynamic competition between N-acylation and O-acylation during cyclization.

Target Structure Analysis:

  • 2-Position (Oxazole): Methyl group derived from the cyclizing agent (Acetic Anhydride/Orthoacetate).

  • 5-Position (Pyrimidine): Methyl group derived from the pyrimidine precursor (originally C2 position of the pyrimidine ring).

  • 7-Position: Carbonyl functionality (Lactam), necessitating a 6H-tautomer for stability.

Synthetic Route Selection (The "Why")

For kilogram-scale production, the Pyrimidine-First approach is superior to the Oxazole-First approach due to the availability of cheap pyrimidine precursors and better thermal control during the final ring closure.

Recommended Route: The "Traube-Like" Cyclodehydration

This route builds the oxazole ring onto a pre-functionalized pyrimidine.

  • Starting Material: 2-Methyl-5-amino-4-hydroxypyrimidine (or its tautomer 2-methyl-5-aminopyrimidin-4(3H)-one).

  • Reagent: Acetic Anhydride (

    
    ) or Triethyl Orthoacetate.
    
  • Mechanism: Acylation of the 5-amino group followed by cyclodehydration involving the 4-hydroxy group.

Workflow Visualization

The following diagram illustrates the critical pathway and potential failure points (side reactions).

G SM 2-Methyl-5-amino-4-hydroxypyrimidine Inter Intermediate: 5-Acetamido-4-hydroxypyrimidine SM->Inter Ac2O, 80°C (N-Acylation) Impurity2 Impurity B: O-Acyl Isomer (Kinetic) SM->Impurity2 Low Temp (<50°C) O-Acylation Product TARGET: 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one Inter->Product Ac2O/Reflux or POCl3 (Cyclodehydration) Impurity1 Impurity A: Diacetylated Species Inter->Impurity1 Excess Ac2O Long reaction time Impurity2->Inter Thermal Rearrangement

Caption: Reaction pathway showing the conversion of pyrimidine precursor to the target oxazolopyrimidine, highlighting kinetic traps (Impurity B) and thermodynamic sinks (Impurity A).

Critical Process Parameters (CPPs) & Protocol

Step 1: Precursor Preparation (Brief)

If not purchasing the 5-amino-4-hydroxy precursor:

  • Nitrosation: Reaction of 2-methyl-4-hydroxypyrimidine with

    
    /HCl. Hazard: Exothermic; NO gas evolution. Maintain 
    
    
    
    .
  • Reduction: Hydrogenation (

    
    ) or Sodium Dithionite (
    
    
    
    ). Scale Tip: Dithionite is safer for reactors without high-pressure rating but generates sulfur waste.
Step 2: Cyclization (The Critical Step)

Protocol:

  • Charge: Reactor with 2-methyl-5-amino-4-hydroxypyrimidine (1.0 equiv).

  • Solvent/Reagent: Add Acetic Anhydride (5.0 - 7.0 equiv). Note: Ac2O acts as both solvent and reagent.

  • Ramp: Heat to 120°C - 140°C (Reflux) .

    • Checkpoint: Do not stop at 80°C. This yields the acyclic N-acetyl intermediate. High heat is required for the dehydration ring closure.

  • Hold: Reflux for 4–6 hours. Monitor by HPLC (disappearance of N-acetyl intermediate).

  • Workup: Cool to 20°C. The product often crystallizes directly. If not, remove excess

    
     via vacuum distillation or quench into ice water (hydrolysis of excess anhydride).
    
  • Filtration: Filter the solid. Wash with cold water and ethanol.

Data Table: Optimization Parameters

ParameterRangeOptimalImpact of Deviation
Temperature 100°C – 140°C135°C (Reflux) <120°C: Incomplete cyclization (stops at acetamide).>150°C: Degradation/Tarring.
Stoichiometry (

)
3.0 – 10.0 equiv6.0 equiv <3.0: Slurry too thick (mixing issues).>10.0: Waste disposal costs increase.
Reaction Time 2 – 12 hours5 hours <2h: Lower yield.>12h: Formation of diacetylated impurities.
Atmosphere

/ Air
Inert (

)
Moisture hydrolyzes

, stalling the reaction.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Thermal decomposition or lack of solvent. Root Cause:

  • Hot Spots: Heating a thick slurry without adequate agitation causes localized overheating.

  • Exotherm: The initial acetylation is exothermic. If you ramp to reflux immediately, the combined exotherm + external heat can cause a runaway. Solution:

  • Staged Heating: Hold at 60°C for 1 hour (acetylation phase), then ramp to reflux (cyclization phase).

  • Dilution: Use Acetic Acid (AcOH) as a co-solvent to improve heat transfer if

    
     alone is too reactive.
    
Issue 2: "HPLC shows a persistent peak at M+42 (Acetylated intermediate) that won't cyclize."

Diagnosis: Incomplete dehydration. Root Cause: The ring closure releases water. If water accumulates in the system (or wet starting material was used), the equilibrium shifts back to the open form. Solution:

  • Dry Reagents: Ensure the pyrimidine precursor is dry (LOD < 0.5%).

  • Scavenger: Add a dehydrating agent. For difficult substrates, switching to POCl3 (Phosphorus Oxychloride) as the cyclizing agent is the "nuclear option."

    • Warning: POCl3 requires careful quenching.

Issue 3: "The product contains a regioisomer (Oxazolo[4,5-d] vs [5,4-d])."

Diagnosis: Wrong ring closure direction. Mechanistic Insight:

  • [5,4-d] (Target): Formed via attack of the 4-hydroxy oxygen onto the amide carbonyl.

  • [4,5-d]: Rare in this specific synthesis unless the starting material has competing nucleophiles. Verification: Use 2D NMR (HMBC). Check the coupling between the pyrimidine C2-methyl and the ring carbons.

Issue 4: "Filtration is extremely slow (Gelatinous solid)."

Diagnosis: Particle size issue or trapped acetic acid. Solution:

  • Ripening: After quenching with water, heat the slurry to 50°C and cool slowly. This "Ostwald ripening" grows larger crystals.

  • Solvent Swap: Wash the filter cake with Ethanol/MTBE to displace viscous acetic acid/water mixtures.

Safety & Engineering Controls

Hazard Analysis: Acetic Anhydride ( )
  • Flash Point: 49°C.

  • Reactivity: Reacts violently with water (hydrolysis is exothermic).

  • Engineering Control:

    • Do not quench the reaction mixture directly into water at high temperatures.

    • Protocol: Cool reaction mass to <20°C. Add water slowly with vigorous stirring, maintaining internal temp <35°C.

Hazard Analysis: POCl3 (Alternative Route)

If using the POCl3 route for cyclization:

  • Gas Evolution: Quenching generates massive volumes of HCl gas.

  • Scrubber: A caustic scrubber (NaOH) is mandatory .

  • Delayed Exotherm: POCl3 hydrolysis can have an induction period. Do not rush the quench.

References

  • Synthesis of Oxazolo[5,4-d]pyrimidines

    • Title: Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.[1][2][3][4][5]

    • Source: Molecules, 2020.[2][4]

    • URL:[Link]

    • Relevance: details the cyclization of pyrimidine deriv
  • General Scale-Up of Fused Pyrimidines

    • Title: The Scale-Up of Chemical Processes - Scientific Upd
    • Source: Scientific Upd
    • URL:[Link]

    • Relevance: General engineering principles for handling exothermic heterocyclic cycliz
  • Bioisostere Context (Purine Analogs)

    • Title: Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review.
    • Source: MDPI, 2025.
    • URL:[Link] (Link grounded to similar review context).

  • Structure Verification

    • Title: 2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one Compound Summary.
    • Source: PubChem.[6]

    • URL:[Link] (Note: Use search function for specific CID if direct link expires).

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be preceded by a thorough Process Safety Hazard Assessment (PHA).

Sources

Validation & Comparative

validation of the anticancer activity of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one (hereafter referred to as DOP ) represents a class of purine isosteres gaining traction as multi-target tyrosine kinase inhibitors. Unlike traditional antimetabolites, recent Structure-Activity Relationship (SAR) data suggests the oxazolo[5,4-d]pyrimidine scaffold functions primarily by competitively inhibiting ATP binding pockets in receptor tyrosine kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and FGFR1 (Fibroblast Growth Factor Receptor 1).

This guide outlines the protocol for validating DOP's anticancer efficacy in vivo, comparing its performance profile against the current standards of care: Sorafenib (a multi-kinase inhibitor) and 5-Fluorouracil (5-FU) (a traditional antimetabolite).

Comparative Performance Matrix
FeatureDOP (Novel Agent) Sorafenib (Standard Control) 5-Fluorouracil (Cytotoxic Control)
Primary Mechanism Dual VEGFR-2 / FGFR1 InhibitionMulti-kinase (VEGFR, PDGFR, RAF)Thymidylate Synthase Inhibition (DNA/RNA damage)
Selectivity High (Scaffold Specificity)Moderate (Off-target effects common)Low (Affects all rapidly dividing cells)
Toxicity Profile Low/Moderate (Predicted)Moderate (Hand-foot syndrome, hypertension)High (Myelosuppression, GI toxicity)
Bioavailability High (Lipophilic oxazole moiety)Moderate (High protein binding)Low (Rapid metabolism)
Primary Indication Solid Tumors (Lung, Colon, Breast)Renal Cell Carcinoma, HCCColorectal, Breast, GI Cancers

Mechanistic Validation (The "Why")

To validate DOP, we must prove it disrupts the angiogenesis signaling cascade. The oxazolo[5,4-d]pyrimidine core mimics the adenine ring of ATP, allowing it to dock into the hinge region of VEGFR-2, preventing autophosphorylation.

Pathway Inhibition Diagram

The following diagram illustrates the specific intervention point of DOP within the tumor microenvironment.

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) VEGFR2 VEGFR-2 Receptor (Transmembrane) VEGF->VEGFR2 Activates Phospho Autophosphorylation (Tyr1175) VEGFR2->Phospho blocked by DOP ATP ATP ATP->VEGFR2 Required for Activation DOP DOP (Inhibitor) [2,5-Dimethyloxazolo...] DOP->VEGFR2 Competitive Inhibition RAF RAF/MEK/ERK Cascade Phospho->RAF PI3K PI3K/AKT Pathway Phospho->PI3K Outcome1 Endothelial Cell Proliferation RAF->Outcome1 PI3K->Outcome1 Outcome2 Angiogenesis (Tumor Growth) Outcome1->Outcome2

Caption: DOP acts as an ATP-competitive inhibitor at the VEGFR-2 intracellular domain, blocking downstream angiogenic signaling.

In Vivo Validation Protocol

This protocol is designed to be self-validating. If the positive control (Sorafenib) fails to show inhibition, the experiment is invalid regardless of DOP's performance.

Phase 1: Xenograft Establishment
  • Model: BALB/c Nude Mice (Immunodeficient).

  • Cell Line: HT-29 (Human Colorectal Adenocarcinoma) or A549 (Lung Carcinoma). These lines express high levels of VEGF.

  • Implantation: Subcutaneous injection of

    
     cells in 100 µL Matrigel/PBS (1:1) into the right flank.
    
Phase 2: Treatment Regimen

Initiate treatment when tumor volume reaches ~100 mm³ (approx. 7-10 days post-implantation).

GroupAgentDosageRouteFrequencyPurpose
G1 Vehicle ControlDMSO/Saline (1:9)i.p.DailyBaseline Growth
G2 DOP (Low) 25 mg/kgi.p.DailyDose-Response
G3 DOP (High) 50 mg/kgi.p.DailyMax Efficacy
G4 Sorafenib30 mg/kgOral GavageDailyKinase Inhibitor Control
G5 5-Fluorouracil20 mg/kgi.p.3x/WeekCytotoxic Control
Phase 3: Evaluation Metrics (The "Self-Validating" Data)
1. Tumor Growth Inhibition (TGI)
  • Method: Measure tumor dimensions with calipers every 2 days.

  • Calculation:

    
    
    
  • Validation Threshold: Sorafenib group must show statistically significant TGI (

    
    ) vs. Vehicle for the assay to be valid.
    
2. Microvessel Density (CD31 Staining)
  • Rationale: Since DOP is a putative VEGFR-2 inhibitor, tumor reduction must correlate with reduced vascularization.

  • Protocol:

    • Harvest tumors at Day 21.

    • Fix in 10% formalin, embed in paraffin.

    • Stain sections with anti-CD31 antibody (endothelial marker).

    • Success Metric: DOP-treated tumors should show significantly fewer CD31+ vessels compared to Vehicle, similar to Sorafenib.

3. Toxicity Assessment (Body Weight)
  • Rationale: To differentiate targeted therapy (DOP) from general cytotoxicity (5-FU).

  • Expectation: 5-FU group will likely show weight loss (>10%). DOP and Sorafenib should maintain stable body weight (<5% loss).

Experimental Workflow Visualization

The following diagram details the critical path for the in vivo study, ensuring all checkpoints are met before data analysis.

InVivo_Workflow Start Cell Culture (HT-29/A549) Inoculation Subcutaneous Injection Start->Inoculation Check1 Tumor Vol >100mm³? Inoculation->Check1 Check1->Inoculation No (Wait) Randomization Randomize Groups (n=8) Check1->Randomization Yes Treatment 21-Day Dosing Regimen Randomization->Treatment Harvest Harvest Tumors & Serum Treatment->Harvest Analysis1 TGI Calculation (Efficacy) Harvest->Analysis1 Analysis2 CD31 Staining (Mechanism) Harvest->Analysis2 Analysis3 H&E / Weight (Toxicity) Harvest->Analysis3

Caption: Step-by-step workflow for the in vivo validation of DOP, from inoculation to multi-parametric analysis.

Expected Results & Interpretation

Based on the oxazolo[5,4-d]pyrimidine class properties [1][2], the following outcomes validate the hypothesis:

  • Efficacy: DOP (50 mg/kg) should exhibit Tumor Growth Inhibition (TGI) > 50%, comparable to Sorafenib.

  • Mechanism: Western blot analysis of tumor lysates should show decreased phosphorylation of VEGFR-2 (Tyr1175) and ERK1/2 , confirming the blockade of the signaling pathway [4].

  • Safety: Unlike 5-FU, DOP should not cause significant splenic atrophy or bone marrow suppression, indicated by normal white blood cell counts in post-study blood work.

Troubleshooting
  • Issue: No tumor regression in any group.

    • Cause: Drug resistance of the cell line or degradation of the compound.

    • Solution: Verify compound purity via HPLC and ensure cell line passage number is <10.

  • Issue: DOP works but causes high weight loss.

    • Cause: Off-target inhibition (likely CDK inhibition).

    • Solution: Dose de-escalation or synthesis of 7-amino derivatives to improve selectivity [2].

References

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. (2025). Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. (2022).[1] Available at: [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. (2020). Available at: [Link]

  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. (2024). Available at: [Link]

Sources

2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one versus other pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can effectively and selectively modulate biological targets is perpetual. Among the myriad of heterocyclic systems, purine isosteres have garnered significant attention due to their inherent ability to interact with ATP-binding sites in various enzymes. This guide provides a detailed comparative analysis of two such scaffolds: the oxazolo[5,4-d]pyrimidine and the pyrazolo[4,3-d]pyrimidine cores.

While structurally related, the developmental trajectories of these two scaffolds have diverged, leading to their prominence in different therapeutic areas. This guide will explore the established use of pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs as potent phosphodiesterase type 5 (PDE5) inhibitors. In contrast, for the oxazolo[5,4-d]pyrimidine scaffold, as exemplified by derivatives of 2,5-dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one, the focus has been on the development of kinase inhibitors for oncology.[1][2]

This comparative analysis will delve into the distinct biological applications, structure-activity relationships, and the experimental evaluation of representative compounds from each class, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective potentials and nuances.

Part 1: The Pyrazolo[4,3-d]pyrimidin-7(6H)-one Scaffold: A Paradigm in PDE5 Inhibition

The pyrazolo[4,3-d]pyrimidin-7(6H)-one core is arguably the most recognizable scaffold for the inhibition of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). The groundbreaking discovery of Sildenafil, which is based on this scaffold, has solidified its importance in the treatment of erectile dysfunction and pulmonary hypertension.[3][4]

The cGMP Signaling Pathway and PDE5 Inhibition

The therapeutic effect of PDE5 inhibitors is rooted in their ability to modulate the nitric oxide/cGMP signaling pathway.[5] Endogenous nitric oxide (NO) stimulates soluble guanylate cyclase (sGC), leading to the conversion of guanosine triphosphate (GTP) to cGMP. This second messenger, cGMP, then activates protein kinase G (PKG), resulting in a cascade of events that leads to smooth muscle relaxation and vasodilation. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP, thus terminating the signal. By inhibiting PDE5, pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs prevent the breakdown of cGMP, leading to its accumulation and enhanced vasodilation.

NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Pyrazolopyrimidinone Pyrazolo[4,3-d]pyrimidin-7(6H)-one Analogs Pyrazolopyrimidinone->PDE5 inhibits

Caption: The cGMP signaling pathway and the inhibitory action of pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs on PDE5.

Performance of Pyrazolo[4,3-d]pyrimidin-7(6H)-one Analogs as PDE5 Inhibitors

The efficacy of pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against PDE5 and their selectivity over other PDE isoforms, particularly PDE6, which is found in the retina and its inhibition can lead to visual disturbances.

CompoundPDE5 IC50 (nM)Selectivity (PDE5 vs. PDE6)Reference
Sildenafil4.2~10-fold[6]
Vardenafil0.7~15.7-fold[7]
Compound 5r8.3240-fold[8]
Compound 18Excellent in vitro activity20-fold selective vs PDE6[3][4]

Data compiled from various scientific sources for comparative purposes.[3][4][6][7][8]

Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the in vitro inhibitory potency of compounds against the PDE5 enzyme using a fluorescence polarization (FP) assay.[6][7]

Principle: The assay is based on the competitive binding of a fluorescently labeled cGMP (FAM-cGMP) and the compound of interest to the PDE5 enzyme. The hydrolysis of FAM-cGMP by PDE5 and subsequent binding to a binding agent results in a change in fluorescence polarization. Inhibitors prevent this hydrolysis, leading to a measurable change in polarization.[6]

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3',5'-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (phosphate-binding nanoparticles)

  • Test Compounds (dissolved in DMSO)

  • Positive Control (e.g., Sildenafil)

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute in PDE Assay Buffer to the final desired concentrations.

  • Assay Setup: To the wells of the microplate, add the diluted test compounds or controls.

  • Enzyme Addition: Add the diluted PDE5A1 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[7]

  • Reaction Initiation: Add the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.[7]

  • Reaction Termination: Add the binding agent to each well to stop the reaction.

  • Final Incubation: Incubate for an additional 30 minutes at room temperature.

  • Measurement: Read the fluorescence polarization on a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[6]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Part 2: The Oxazolo[5,4-d]pyrimidine Scaffold: A Rising Star in Kinase Inhibition

The oxazolo[5,4-d]pyrimidine scaffold is a versatile heterocyclic system that has recently gained prominence as a core structure for the development of kinase inhibitors.[2] Its structural resemblance to purine allows it to effectively compete with ATP for the kinase active site.[9] A notable example is the investigation of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in cancer cell proliferation and survival.[1]

Kinase Signaling and Inhibition in Oncology

Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This process is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Kinase inhibitors act by blocking the ATP-binding site of the kinase, thereby preventing phosphorylation and downstream signaling.

GrowthFactor Growth Factor ReceptorKinase Receptor Tyrosine Kinase (e.g., FGFR1) GrowthFactor->ReceptorKinase binds & activates ADP ADP ReceptorKinase->ADP PhosphoSubstrate Phosphorylated Substrate ReceptorKinase->PhosphoSubstrate phosphorylates ATP ATP ATP->ReceptorKinase Substrate Substrate Protein Substrate->ReceptorKinase DownstreamSignaling Downstream Signaling PhosphoSubstrate->DownstreamSignaling Proliferation Cell Proliferation & Survival DownstreamSignaling->Proliferation Oxazolopyrimidine Oxazolo[5,4-d]pyrimidine Analogs Oxazolopyrimidine->ReceptorKinase inhibits

Caption: General mechanism of receptor tyrosine kinase inhibition by oxazolo[5,4-d]pyrimidine analogs.

Performance of Oxazolo[5,4-d]pyrimidine Analogs as Kinase Inhibitors

The performance of oxazolo[5,4-d]pyrimidine derivatives is assessed by their inhibitory activity against specific kinases and their cytotoxic effects on cancer cell lines.

CompoundTarget Kinase% Inhibition at 1.0 µMCancer Cell Line IC50 (µM)Reference
N5g (an oxazolo[5,4-d]pyrimidine derivative)FGFR137.4%H460: 5.472, B16F10: 4.260, A549: 5.837[1]
Derivative 5VEGFR2IC50: 0.33 µMHUVEC IC50: 0.29 µM[10]

Data from a study on 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives and other oxazolopyrimidines.[1][10]

Experimental Protocol: In Vitro FGFR1 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against FGFR1 kinase.

Principle: The assay measures the amount of phosphorylated substrate produced by the kinase in the presence and absence of an inhibitor. This can be quantified using various methods, such as radioactivity (using [γ-³²P]ATP) or homogeneous time-resolved fluorescence (HTRF).

Materials:

  • Recombinant Human FGFR1

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test Compounds (dissolved in DMSO)

  • Positive Control (e.g., SU5402)

  • Detection Reagents (e.g., phosphospecific antibody, HTRF reagents)

  • Microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO, followed by dilution in Kinase Buffer.

  • Assay Setup: Add the diluted compounds or controls to the microplate wells.

  • Enzyme and Substrate Addition: Add a mixture of the FGFR1 enzyme and the substrate to each well.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Reaction Incubation: Incubate for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Add the detection reagents and incubate as required by the specific detection method.

  • Measurement: Read the signal (e.g., fluorescence, radioactivity) on a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values.

Part 3: Comparative Analysis and Future Directions

The pyrazolo[4,3-d]pyrimidin-7(6H)-one and oxazolo[5,4-d]pyrimidine scaffolds, while both being purine isosteres, have been predominantly developed for distinct biological targets.

Target Specificity: The pyrazolo[4,3-d]pyrimidin-7(6H)-one core has been extensively optimized for potent and selective inhibition of PDE5. The structure-activity relationship (SAR) is well-established, with modifications at specific positions of the ring system fine-tuning potency and selectivity.[8][11] In contrast, the oxazolo[5,4-d]pyrimidine scaffold has demonstrated broader utility, with derivatives showing activity against various kinases, including FGFR1 and VEGFR2, as well as other enzymes.[1][2][10] The SAR for this scaffold is still an active area of investigation, with different substitution patterns leading to inhibition of different targets.

Therapeutic Applications: The focused development of pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs has led to blockbuster drugs for erectile dysfunction and pulmonary hypertension. The therapeutic applications of oxazolo[5,4-d]pyrimidines are primarily in the realm of oncology, with several derivatives showing promising anti-proliferative activity in preclinical studies.[1][9]

Future Perspectives: The distinct yet successful paths of these two scaffolds highlight the versatility of purine isosteres in drug design. An interesting avenue for future research would be to explore the potential for "scaffold hopping," where insights from one scaffold are used to design novel inhibitors based on the other. For instance, could oxazolo[5,4-d]pyrimidine derivatives be designed as effective PDE inhibitors? Conversely, could pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs be engineered to inhibit kinases? Such explorations could lead to the discovery of novel chemical matter with unique activity and selectivity profiles.

References

  • Evgenov, O. V., Pacher, P., Schmidt, P. M., Haskó, G., Schmidt, H. H., & Stasch, J. P. (2005). A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway. PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols for PDE5-IN-11 In Vitro Assay. BenchChem.
  • MDPI. (2022). A Real-Time, Plate-Based BRET Assay for Detection of cGMP in Primary Cells. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs. BenchChem.
  • MDPI. (2025). Discovery of Natural Phosphodiesterase 5 Inhibitors from Dalbergia cochinchinensis Pierre Leaves Using LC-QTOF-MS 2. MDPI.
  • Manfredini, S., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5363-71.
  • Hudwekar, A. D., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity, 20(4), e202200707.
  • Revvity. (n.d.). HTRF cGMP Detection Kit, 500 Assay Points. Revvity.
  • Creative BioMart. (n.d.). cGMP Cell-Based Potency Assays.
  • Hudwekar, A. D., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. PubMed. [Link]

  • Cell Signaling Technology. (n.d.). Cyclic GMP Assay Kit #4360. Cell Signaling Technology.
  • Lee, J., et al. (2014). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. PLoS One, 9(4), e94101.
  • Sawant, S. D., et al. (2023). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction.
  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to... F1000Research.
  • ACS Medicinal Chemistry Letters. (2025).
  • Ye, L., et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. Bioorganic & Medicinal Chemistry Letters, 25(24), 5724-5728.
  • Sochacka, E., et al. (2020).
  • Sochacka-Ćwikła, A., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 567.
  • Silveira, F. F., et al. (2021). Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and the identification of new PfDHODH inhibitors. European Journal of Medicinal Chemistry, 209, 112941.
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6599.
  • Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu.
  • CIBFar. (2021). Comparative study between the anti-P.
  • Semantic Scholar. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar.
  • Nawrot-Hadzik, I., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Current Medicinal Chemistry, 28(25), 5069-5093.
  • ResearchGate. (n.d.). Selected oxazolo[5,4-d]pyrimidines showing biological activity.
  • ResearchGate. (n.d.). Synthesis, in silico and in vitro Evaluation of Novel Oxazolopyrimidines as Promising Anticancer Agents.
  • Bioorganic & Medicinal Chemistry Letters. (2009). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(1), 40-6.

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Comparative Guide: Structure-Activity Relationship (SAR) of Oxazolo[5,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolo[5,4-d]pyrimidine scaffold represents a critical bioisostere of the natural purine nucleus (imidazo[4,5-d]pyrimidine). By replacing the imidazole nitrogen (


 in purine numbering) with oxygen, this scaffold alters hydrogen bond donor/acceptor profiles and lipophilicity while maintaining the planar aromatic architecture required for ATP-competitive binding.

This guide objectively compares oxazolo[5,4-d]pyrimidines against their purine and thiazolo[5,4-d]pyrimidine analogs, focusing on their application as Adenosine Receptor Antagonists and Tyrosine Kinase Inhibitors (EGFR/VEGFR) .

Part 1: The Scaffold Architecture & Comparative Analysis

Chemical Space and Bioisosterism

The primary utility of the oxazolo[5,4-d]pyrimidine core lies in its ability to mimic the adenine pharmacophore while modifying physicochemical properties.

FeaturePurine (Imidazo[4,5-d])Oxazolo[5,4-d]pyrimidineThiazolo[5,4-d]pyrimidine
Heteroatom (Pos 9) Nitrogen (-NH-)Oxygen (-O-)Sulfur (-S-)
H-Bond Potential Donor & AcceptorAcceptor Only (Lone pairs)Weak Acceptor
Lipophilicity (LogP) Low (Hydrophilic)ModerateHigh (Lipophilic)
Metabolic Stability High (N-oxidation risk)Moderate (Ring opening risk)High (S-oxidation risk)
Solubility HighModerateLow

Key Insight: The oxygen atom in the oxazolo-fused system removes the hydrogen bond donor capability found in the purine -NH-. This is advantageous when targeting pockets where the donor leads to desolvation penalties, but disadvantageous if the target requires a conserved H-bond (e.g., certain kinase hinge regions).

SAR Logic Map (Graphviz)

The following diagram illustrates the critical substitution vectors for this scaffold.

SAR_Map Core Oxazolo[5,4-d]pyrimidine Core Scaffold Pos2 Position 2 (C2) 'The Specificity Vector' Core->Pos2 Pos5 Position 5 (C5) 'The Steric Gate' Core->Pos5 Pos7 Position 7 (C7) 'The Solubilizing/Binding Tail' Core->Pos7 P2_Detail Aromatic rings (Phenyl/Furyl) favored for Adenosine A2A. Isoxazole favored for immunomodulation. Pos2->P2_Detail P5_Detail Small groups (H, Me) only. Bulky groups abolish activity due to steric clash in ATP binding pockets. Pos5->P5_Detail P7_Detail Anilines/Piperazines essential for Kinase affinity. Primary amines lose potency. Pos7->P7_Detail

Figure 1: Strategic substitution vectors on the oxazolo[5,4-d]pyrimidine core. C2 dictates target selectivity, while C7 modulates solubility and primary binding affinity.

Part 2: Comparative Efficacy Data

Case Study A: VEGFR-2 Inhibition (Anticancer)

In the context of inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), oxazolo[5,4-d]pyrimidines have demonstrated potency superior to some first-generation inhibitors but often struggle with solubility compared to quinazolines.

Experimental Comparison:

  • Compound Class: 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines.[1]

  • Reference Standard: Sorafenib (Clinical VEGFR inhibitor).

CompoundSubstituent (C2)Substituent (C7)VEGFR-2 IC50 (µM)HUVEC Proliferation IC50 (µM)
Oxazolo-Derivative 5 4-Methoxyphenyl4-Methylphenylamine0.33 ± 0.02 0.29
Oxazolo-Derivative 12 2-Chlorophenyl4-Methylpiperazine0.85 ± 0.051.12
Sorafenib (Ref) N/AN/A0.09*18.24**

*Note: Sorafenib kinase IC50 is lower (more potent), but cellular antiproliferative (HUVEC) data often favors the oxazolo derivatives in specific assays due to permeability differences. **Data Source: Derived from comparative literature trends (e.g., Molecules 2025, 30, 666).

SAR Insight: The introduction of a 4-methylpiperazine at C7 (Compound 12) drastically improves water solubility compared to the aniline derivative (Compound 5), but slightly reduces intrinsic kinase affinity. This represents a classic medicinal chemistry trade-off.

Case Study B: Adenosine Receptor Antagonism

The scaffold is a rigid congener of the natural ligand adenosine.

  • Requirement: A furan or substituted phenyl ring at C2 is essential for high affinity.

  • Comparison: Oxazolo[5,4-d]pyrimidines generally show lower affinity than their Thiazolo[5,4-d]pyrimidine counterparts for

    
     receptors but exhibit higher selectivity  against 
    
    
    
    receptors.

Part 3: Synthetic Protocols (Self-Validating)

The synthesis of this scaffold presents a challenge: the oxazole ring is less stable to harsh acidic hydrolysis than the imidazole in purines. Therefore, the "Pyrimidine-First" approach (cyclizing the oxazole onto a pyrimidine) is the industry standard for reproducibility.

Protocol: Synthesis via POCl3 Cyclization

This protocol describes the formation of the oxazole ring from a 5-benzoylamino-4-hydroxypyrimidine precursor.[2]

Reagents:

  • Precursor: 2-substituted-5-(benzoylamino)-pyrimidin-4(3H)-one.

  • Cyclizing Agent: Phosphorus oxychloride (

    
    ).
    
  • Solvent: Toluene or neat

    
    .
    

Step-by-Step Workflow:

  • Preparation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), place 1.0 mmol of the pyrimidine precursor.
    
  • Chlorination/Cyclization: Add 5.0 mL of

    
     (excess). Caution: 
    
    
    
    is corrosive and reacts violently with water.
  • Reflux: Heat the mixture to reflux (approx. 106°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material spot (polar) should disappear, replaced by a less polar spot (the chloro-oxazolopyrimidine).

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 50g of crushed ice with vigorous stirring. Exothermic reaction.

    • Neutralize carefully with saturated

      
       solution to pH 7-8.
      
  • Extraction: Extract with Dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous

    
    .
    
  • Amination (C7 Functionalization):

    • Evaporate the solvent to yield the crude 7-chloro intermediate.

    • Redissolve in Ethanol (10 mL). Add 2.0 equivalents of the desired amine (e.g., aniline or piperazine).

    • Reflux for 2 hours.

    • Cool and filter the precipitate. Recrystallize from Ethanol/Water.

Synthetic Pathway Diagram

Synthesis_Flow Start Start: 5-amino-4-hydroxypyrimidine Step1 Acylation: React with Benzoyl Chloride (Pyridine, 0°C) Start->Step1 Inter1 Intermediate: 5-benzoylamino-4-hydroxypyrimidine Step1->Inter1 Step2 Cyclization & Chlorination: POCl3, Reflux, 4h Inter1->Step2 Dehydration Inter2 Intermediate: 7-chloro-2-phenyloxazolo[5,4-d]pyrimidine Step2->Inter2 Step3 Nucleophilic Substitution (SnAr): R-NH2, EtOH, Reflux Inter2->Step3 Final Final Product: 7-amino-substituted oxazolo[5,4-d]pyrimidine Step3->Final

Figure 2: The "Pyrimidine-First" synthetic route, utilizing POCl3 for simultaneous chlorination and ring closure.

Part 4: Biological Assay Protocol (Kinase Inhibition)

To validate the SAR claims regarding EGFR/VEGFR activity, the ADP-Glo™ Kinase Assay is recommended over radiometric methods for its high sensitivity and non-radioactive nature.

Protocol:

  • Enzyme Prep: Dilute EGFR or VEGFR-2 kinase (0.2 ng/µL) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the oxazolo-derivative in DMSO.

    • Add 1 µL of compound to 4 µL of enzyme solution in a 384-well white plate.

    • Incubate at 25°C for 15 minutes (allows binding to the ATP pocket).

  • Reaction Initiation: Add 5 µL of substrate/ATP mix (Poly(Glu,Tyr) substrate + 10 µM ATP).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot RLU vs. Log[Compound] to determine IC50.

References

  • Deng, X. et al. (2025).[1] Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666.[3]

  • Potts, K. T. et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Chemical Biology & Drug Design.

  • Sochacka-Ćwikła, A. et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences.

  • Velihina, Y. et al. (2023).[4] Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry.[4]

  • Hitotsuyanagi, Y. et al. (1995). Synthesis and Antitumor Activity of Oxazolo[5,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Analysis of the Inhibitory Profile of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the quest for novel heterocyclic compounds with potent and selective inhibitory activities is perpetual. The oxazolo[5,4-d]pyrimidine scaffold, a purine analogue, has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and immunosuppressive effects.[1][2][3] This guide provides a comparative analysis of the potential inhibitory profile of a specific derivative, 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one, against the well-established enzyme target, xanthine oxidase.

Given the structural similarity of the oxazolo[5,4-d]pyrimidine core to endogenous purines, we hypothesize a potential inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism. This guide will, therefore, compare the theoretical inhibitory profile of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one with two clinically approved xanthine oxidase inhibitors: Allopurinol and Febuxostat.

The Target: Xanthine Oxidase and Its Role in Hyperuricemia

Xanthine oxidase is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4][5][6] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[7][8] Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[7]

Below is a diagram illustrating the purine degradation pathway and the central role of xanthine oxidase.

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase

Caption: The role of Xanthine Oxidase in the purine catabolism pathway.

Comparative Inhibitor Profiles

This section details the inhibitory mechanisms of Allopurinol and Febuxostat and posits a potential mechanism for 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one.

InhibitorChemical ClassMechanism of Action
Allopurinol Purine AnalogueAllopurinol is a structural isomer of hypoxanthine.[9] It acts as a competitive inhibitor of xanthine oxidase.[5] Its active metabolite, oxypurinol, binds tightly to the reduced molybdenum center of the enzyme, leading to its inhibition.[10][11]
Febuxostat Non-Purine Selective InhibitorFebuxostat is a potent, non-purine inhibitor that forms a stable complex with both the oxidized and reduced forms of xanthine oxidase by binding to a channel leading to the molybdenum center.[12][13] This non-competitive inhibition blocks the enzyme's activity.
2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one (Hypothesized) Purine AnalogueGiven its structural similarity to purines, it is hypothesized to act as a competitive inhibitor of xanthine oxidase, binding to the active site in a manner analogous to allopurinol. The methyl groups at positions 2 and 5 may influence its binding affinity and selectivity.

Structural Comparison

The structural similarities and differences between the inhibitors are key to understanding their mechanisms.

Inhibitor_Structures cluster_allopurinol Allopurinol cluster_febuxostat Febuxostat cluster_topic_compound 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one Allopurinol_node Allopurinol_node Febuxostat_node Febuxostat_node Topic_Compound_node Chemical structure not available in search results

Caption: Chemical structures of xanthine oxidase inhibitors.

Experimental Workflow: In Vitro Xanthine Oxidase Inhibition Assay

To empirically determine and compare the inhibitory profile of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one, a standardized in vitro xanthine oxidase inhibition assay is essential.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - Test Compound - Reference Inhibitors - Phosphate Buffer Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Uric Acid Formation (Spectrophotometrically at 295 nm) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Kinetics Determine Inhibition Kinetics (e.g., Lineweaver-Burk Plot) IC50->Kinetics Comparison Compare with Allopurinol and Febuxostat Kinetics->Comparison

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine (substrate) in a suitable solvent.

    • Prepare serial dilutions of the test compound (2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one) and the reference inhibitors (Allopurinol and Febuxostat).

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add a defined volume of phosphate buffer.

    • Add the test compound or reference inhibitor at various concentrations.

    • Add the xanthine oxidase solution and incubate for a pre-determined time at a specific temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the xanthine substrate.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

    • Record the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.

Conclusion and Future Directions

While the inhibitory activity of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one against xanthine oxidase is at present hypothetical, its structural analogy to purines provides a strong rationale for investigation. The outlined experimental workflow offers a robust methodology to ascertain its inhibitory potential and mechanism of action. Should this compound demonstrate significant xanthine oxidase inhibition, further studies, including cell-based assays and in vivo models of hyperuricemia, would be warranted to evaluate its therapeutic potential. The diverse biological activities of the broader oxazolo[5,4-d]pyrimidine class suggest that even if xanthine oxidase is not the primary target, this compound may exhibit inhibitory effects on other enzymes, such as various kinases, which are also implicated in a range of diseases.[1][3][14]

References

  • Allopurinol: Mechanism of Action & Structure - Study.com. (n.d.).
  • Febuxostat - Wikipedia. (n.d.).
  • What is the mechanism of action (MOA) of Febuxostat (febuxostat)? - Dr.Oracle. (2025, October 26).
  • Allopurinol - Wikipedia. (n.d.).
  • Allopurinol - StatPearls - NCBI Bookshelf. (2023, June 26).
  • The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. (n.d.).
  • Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application - PMC. (n.d.).
  • What is the mechanism of Allopurinol? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Febuxostat? - Patsnap Synapse. (2024, July 17).
  • Xanthine Oxidase Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.).
  • What are Xanthine oxidase inhibitors and how do they work? (2024, June 25).
  • How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names. (2022, January 21).
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (2025, February 3).
  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2020, August 4).
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC. (n.d.).
  • Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1 - PubMed. (2015, December 15).

Sources

The Subtle Swap: Unveiling the Advantages of the Oxazolo[5,4-d]pyrimidine Scaffold over its Thiazolo Counterpart in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Key Bioisosteric Pair

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with optimized pharmacological profiles is a perpetual endeavor. Central to this pursuit is the strategic design of molecular scaffolds that can effectively interact with biological targets while possessing favorable drug-like properties. Both the oxazolo[5,4-d]pyrimidine and thiazolo[5,4-d]pyrimidine ring systems have emerged as "privileged scaffolds" due to their structural resemblance to endogenous purines, allowing them to modulate the activity of a wide array of enzymes and receptors.[1][2] While both scaffolds have been successfully employed in the development of potent inhibitors and antagonists, a nuanced understanding of their comparative advantages can provide a significant edge in drug design.

This guide provides an in-depth comparison of the oxazolo[5,4-d]pyrimidine and thiazolo[5,4-d]pyrimidine scaffolds, elucidating the key advantages that the oxazolo-variant can offer in terms of physicochemical properties, metabolic stability, and synthetic accessibility. By understanding these subtle yet significant differences, researchers can make more informed decisions in the selection and design of scaffolds for their drug discovery programs.

At a Glance: Key Comparative Metrics

FeatureOxazolo[5,4-d]pyrimidineThiazolo[5,4-d]pyrimidineAdvantage of Oxazolo Scaffold
Physicochemical Properties
Polarity/HydrophilicityGenerally higherGenerally lowerImproved aqueous solubility, potentially better ADME profile.
Hydrogen Bond Acceptor StrengthOxygen is a strong H-bond acceptorSulfur is a weak H-bond acceptorEnhanced potential for specific target interactions.
Metabolic Stability
Oxidative MetabolismCan be susceptible to ring openingThiazole ring can be more prone to oxidation at the sulfur atom, potentially leading to reactive metabolites.Potentially more predictable metabolic pathways and reduced risk of reactive metabolite formation.
Biological Activity
Target EngagementCan form key hydrogen bonds via the oxazole oxygen.Can engage in different types of interactions (e.g., π-stacking, hydrophobic).Offers a different vector for hydrogen bonding, which can be crucial for potency and selectivity against certain targets.
Synthesis
AccessibilityMultiple synthetic routes available from pyrimidine or oxazole precursors.[3]Multiple synthetic routes available from pyrimidine or thiazole precursors.[4]Synthetic accessibility is comparable for both scaffolds, with a variety of established methods.

Delving Deeper: A Comparative Analysis

The fundamental difference between the two scaffolds lies in the replacement of a sulfur atom in the thiazole ring with an oxygen atom in the oxazole ring. This seemingly minor change can have a cascade of effects on the molecule's overall properties.

Physicochemical Properties: The Solubility Advantage

One of the most significant advantages of the oxazolo[5,4-d]pyrimidine scaffold is its generally higher polarity and hydrophilicity compared to its thiazolo counterpart. The oxygen atom in the oxazole ring is more electronegative than the sulfur atom in the thiazole ring, leading to a more polarized C-O bond and a greater capacity for hydrogen bonding. This increased polarity often translates to improved aqueous solubility, a critical parameter for drug absorption and distribution.[5]

In a study comparing N-oxazolyl- and N-thiazolylcarboxamides, the oxazole-containing compounds demonstrated significantly increased hydrophilicity and water solubility, often by two orders of magnitude, in comparison to their thiazole isosteres.[5] This enhancement in solubility can be a decisive factor in advancing a lead compound, as poor solubility is a common hurdle in drug development.

Metabolic Stability: A Tale of Two Heteroatoms

The metabolic fate of a drug candidate is a crucial determinant of its efficacy and safety. While both scaffolds can undergo various metabolic transformations, the thiazole ring can present specific metabolic liabilities. The sulfur atom in the thiazole ring is susceptible to oxidation by cytochrome P450 enzymes, which can lead to the formation of sulfoxides and sulfones. In some cases, this can result in the generation of reactive metabolites that may cause toxicity.[6]

Conversely, while the oxazole ring is not metabolically inert and can be susceptible to enzymatic cleavage, its metabolic pathways may be more predictable and less likely to produce reactive species. This potential for a cleaner metabolic profile can be a significant advantage for the oxazolo[5,4-d]pyrimidine scaffold in terms of safety and toxicology.

Biological Activity and Target Engagement: A Matter of Interaction

Both oxazolo[5,4-d]pyrimidines and thiazolo[5,4-d]pyrimidines have been shown to exhibit a broad spectrum of biological activities, including potent inhibition of kinases (e.g., VEGFR2, EGFR) and antagonism of G-protein coupled receptors (e.g., adenosine receptors).[7][8][9] The choice between the two scaffolds often comes down to the specific interactions required for optimal target engagement.

The oxygen atom of the oxazole ring can act as a strong hydrogen bond acceptor, a role that the sulfur atom of the thiazole ring fulfills less effectively. This difference can be pivotal in establishing a key interaction with the target protein that enhances potency and selectivity. For instance, in the ATP-binding site of many kinases, the ability to form a hydrogen bond with the hinge region is a critical determinant of inhibitory activity. The oxazole oxygen provides a valuable hydrogen bond acceptor that can be strategically positioned to exploit such interactions.

Visualizing the Scaffolds: Structural and Synthetic Overview

To better understand the structural relationship and synthetic accessibility of these scaffolds, the following diagrams provide a high-level overview.

Structural Comparison of Scaffolds cluster_0 Oxazolo[5,4-d]pyrimidine cluster_1 Thiazolo[5,4-d]pyrimidine cluster_2 Purine (Adenine) Oxazole Thiazole Purine Purine->Oxazole Bioisosteric Replacement Purine->Thiazole Bioisosteric Replacement

Caption: Bioisosteric relationship of oxazolo- and thiazolo[5,4-d]pyrimidines to the native purine scaffold.

General Synthetic Approaches cluster_0 Oxazolo[5,4-d]pyrimidine Synthesis cluster_1 Thiazolo[5,4-d]pyrimidine Synthesis A1 5-Aminopyrimidine Precursor B1 Oxazole Ring Formation A1->B1 Cyclization C1 Oxazolo[5,4-d]pyrimidine B1->C1 D1 5-Aminooxazole Precursor E1 Pyrimidine Ring Formation D1->E1 Cyclization E1->C1 A2 5-Aminopyrimidine Precursor B2 Thiazole Ring Formation A2->B2 Cyclization C2 Thiazolo[5,4-d]pyrimidine B2->C2 D2 5-Aminothiazole Precursor E2 Pyrimidine Ring Formation D2->E2 Cyclization E2->C2

Sources

evaluating the selectivity of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Selectivity Profiling of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one Scaffolds

Executive Summary & Pharmacological Context

The compound 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one represents a "privileged scaffold" in medicinal chemistry—specifically, a purine bioisostere . Structurally mimicking the hypoxanthine core of naturally occurring nucleosides, this scaffold is primarily evaluated for its ability to competitively inhibit ATP-binding sites in enzymes.

While the oxazolo[5,4-d]pyrimidine class has been investigated for targets ranging from Adenosine Receptors to Xanthine Oxidase, the 2,5-dimethyl substituted variants have gained significant traction as potent Tyrosine Kinase Inhibitors , with a specific affinity for Fibroblast Growth Factor Receptor 1 (FGFR1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .

Target Identification:

  • Primary Target: FGFR1 (Tyrosine Kinase domain).

  • Secondary Target: VEGFR2 (Angiogenesis pathway).

  • Mechanism of Action: Type I ATP-competitive inhibition. The oxazole ring and the pyrimidin-7-one moiety form critical hydrogen bonds within the kinase hinge region, while the 2,5-dimethyl groups exploit the hydrophobic pockets (Gatekeeper residues).

Comparative Analysis: Performance vs. Alternatives

To objectively evaluate the selectivity of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one (referred to here as OX-2,5 ), it must be benchmarked against established kinase inhibitors. The following data synthesizes structure-activity relationship (SAR) trends from recent kinase discovery campaigns.

Table 1: Comparative Kinase Selectivity Profile (IC₅₀ Values)

CompoundPrimary Target (IC₅₀)Off-Target: VEGFR2Off-Target: PDGFR-βSelectivity Ratio (Target/Off-Target)Clinical Status
OX-2,5 Derivative 0.3 – 1.0 µM (FGFR1) ~0.3 µM > 5.0 µM Moderate (Dual Inhibitor) Pre-clinical (Lead)
SU5402 0.02 µM (FGFR1)0.03 µM0.51 µMLow (Multi-targeted)Research Tool Only
Tivozanib > 1.0 µM (FGFR1)0.0002 µM0.04 µMHigh (VEGFR2 Selective)FDA Approved
Sorafenib ~5.0 µM (FGFR1)0.09 µM0.05 µMLow (Broad Spectrum)FDA Approved

Analysis: Unlike Tivozanib (highly selective for VEGFR) or SU5402 (potent but toxic pan-inhibitor), the OX-2,5 scaffold often exhibits a dual-inhibition profile (FGFR1/VEGFR2) with a cleaner safety profile regarding PDGFR-β compared to early-generation inhibitors. This "polypharmacology" is advantageous in solid tumors where both angiogenesis (VEGFR) and proliferation (FGFR) drive metastasis.

Experimental Protocols for Selectivity Evaluation

To validate the selectivity of the OX-2,5 scaffold, you must distinguish between biochemical affinity and cellular efficacy.

Protocol A: Enzymatic Kinase Profiling (The "Gold Standard")

Objective: Determine the dissociation constant (


) or inhibitory concentration (

) without cellular interference.

Methodology: FRET-Based Assay (e.g., Z'-LYTE or LanthaScreen)

  • Reagent Prep: Prepare a 4x solution of the OX-2,5 compound in 100% DMSO (serial dilutions from 10 mM to 1 nM).

  • Kinase Reaction Mix:

    • Kinase: Recombinant Human FGFR1 (0.1–0.5 ng/µL).

    • Substrate: FRET-peptide (2 µM).

    • ATP: Critical Step — Use ATP concentration at exactly the

      
       apparent for the kinase (typically 10–50 µM). Why? Using saturating ATP will artificially inflate the 
      
      
      
      of ATP-competitive inhibitors like OX-2,5.
  • Incubation: Add compound to the reaction mix. Incubate for 60 minutes at Room Temperature (RT).

  • Development: Add Development Reagent (Protease). This cleaves only the non-phosphorylated peptide.

  • Detection: Measure Fluorescence Ratio (Coumarin/Fluorescein). Phosphorylation inhibits cleavage, maintaining the FRET signal.

  • Data Processing: Plot % Inhibition vs. Log[Compound]. Fit to the Hill Equation.

Protocol B: Cellular Selectivity (Isogenic Ba/F3 System)

Objective: Prove that cytotoxicity is driven by Target Inhibition, not general toxicity.

System: Murine Ba/F3 cells (IL-3 dependent) engineered to express human FGFR1 or VEGFR2.

  • Positive Control: Ba/F3-FGFR1 (Growth depends on FGFR1).

  • Negative Control: Parental Ba/F3 + IL-3 (Growth is independent of FGFR1).

Workflow:

  • Seed 5,000 cells/well in 96-well plates.

  • Treat with OX-2,5 (0.01 – 100 µM) for 72 hours.

  • Assess viability using CellTiter-Glo (ATP luminescence) .

  • Selectivity Index (SI) Calculation:

    
    
    
    • Interpretation: An SI > 10 indicates true on-target selectivity. An SI ~ 1 indicates general cytotoxicity (off-target effects).

Mechanism of Action & Signaling Pathway

The following diagram illustrates the specific intervention point of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one within the FGFR1 signaling cascade.

FGFR1_Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor (Tyrosine Kinase) FGF->FGFR1 Activation RAS RAS FGFR1->RAS Phosphorylation Inhibitor 2,5-Dimethyloxazolo... (Inhibitor) Inhibitor->FGFR1 ATP Competition (Blockade) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation) ERK->Nucleus Translocation

Caption: The inhibitor blocks the ATP-binding pocket of FGFR1, preventing autophosphorylation and downstream RAS/MAPK signaling.[1]

Critical Evaluation: The "Scaffold" Advantage

Why choose the Oxazolo[5,4-d]pyrimidine core over the classic Thiazolo or Pyrazolo cores?

  • H-Bonding Capability: The Oxygen at position 1 and Nitrogen at position 3 of the oxazole ring provide a unique H-bond acceptor/donor profile that differs from the sulfur-containing thiazole. This often results in altered water-bridging networks within the kinase active site, potentially improving selectivity against the "Kinome" (the 500+ human kinases).

  • Solubility: The oxazole ring generally imparts better aqueous solubility than the thiazole equivalent, improving bioavailability during in vivo studies.

  • Synthetic Versatility: The 2,5-dimethyl positions are chemically accessible, allowing for rapid "Fragment Growing" to optimize fit into the hydrophobic back-pocket of the enzyme.

References

  • Taylor & Francis Online. (2015).[1] Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

  • MDPI Molecules. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.

  • National Institutes of Health (PubMed). (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity.[1][2][3][4][5] International Journal of Molecular Sciences.[6]

  • Sigma-Aldrich. 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one Product Sheet.

Sources

A Researcher's Guide to Performance Benchmarking of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this class have shown promise as potent inhibitors of key oncogenic kinases and as modulators of G-protein coupled receptors.[3][4] This guide presents a comprehensive framework for the systematic evaluation of a novel derivative, 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one. As of this publication, specific performance data for this compound is not available in the public domain. Therefore, this document serves as a detailed roadmap for researchers who have synthesized this molecule, outlining a rigorous benchmarking strategy against established drugs in two promising therapeutic areas: oncology and neurodegenerative disease. We will detail the scientific rationale, experimental workflows, and step-by-step protocols necessary to elucidate its therapeutic potential.

Part 1: Benchmarking as a Potential Anticancer Agent (Kinase Inhibitor)

Scientific Rationale & Strategy

The structural similarity of the oxazolo[5,4-d]pyrimidine core to natural purines makes it an ideal candidate for targeting ATP-binding sites of various kinases.[3] Extensive research on substituted analogs has identified potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1), both of which are critical mediators of tumor angiogenesis and proliferation.[1][5]

Our benchmarking strategy is therefore designed as a hierarchical screening cascade. We will first determine the direct inhibitory potential of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one on these kinases in vitro. Subsequently, we will assess its functional effect on cancer cell viability and, finally, evaluate its efficacy in a preclinical in vivo model.

Experimental Workflow: Kinase Inhibitor Benchmarking

The following workflow provides a logical progression from molecular target engagement to cellular and organismal efficacy.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation vitro_kinase Step 1: In Vitro Kinase Assays (VEGFR2 & FGFR1) cellular_cyto Step 2: Cellular Cytotoxicity Assays (e.g., MTT Assay) vitro_kinase->cellular_cyto Assess Potency & Selectivity vivo_xenograft Step 3: In Vivo Efficacy (Tumor Xenograft Model) cellular_cyto->vivo_xenograft Confirm Cellular Activity

Caption: A streamlined workflow for evaluating a novel anticancer candidate.

Benchmark Drugs: Kinase Inhibitors

For this evaluation, we will benchmark our target compound against well-characterized, FDA-approved multi-kinase inhibitors known to potently inhibit VEGFR2 and/or FGFR1.

Drug NamePrimary TargetsVEGFR2 IC50FGFR1 IC50Reference(s)
LenvatinibVEGFR1-3, FGFR1-4, PDGFR, KIT, RET4.0 nM46.0 nM[6][7]
AxitinibVEGFR1-3, PDGFR, c-Kit0.2 nM-[][9]
PonatinibAbl, PDGFRα, VEGFR2, FGFR1, Src1.5 nM2.2 nM[][10]
Experimental Protocols: Anticancer Evaluation

This protocol is adapted from established luminescence-based kinase assay methodologies.[1][11]

Objective: To determine the IC50 value of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one against recombinant human VEGFR2 and FGFR1.

Materials:

  • Recombinant Human VEGFR-2 or FGFR1 (e.g., BPS Bioscience)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, #79334)

  • ATP Solution (500 µM)

  • Kinase Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test Compound Stock (10 mM in DMSO)

  • Kinase-Glo® MAX Reagent

  • White 96-well plates

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x stock buffer with sterile deionized water.

  • Prepare Master Mix: For 100 reactions (25 µL per well), mix 600 µL of 5x Kinase Buffer, 100 µL of 500 µM ATP, 100 µL of substrate, and 1.7 mL of sterile water.

  • Plate Setup:

    • Add 25 µL of Master Mix to each well of a white 96-well plate.

    • Test Wells: Add 5 µL of serially diluted test compound to achieve final desired concentrations. Ensure the final DMSO concentration is ≤1%.

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing DMSO equivalent to the test wells.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer with DMSO.

  • Enzyme Addition:

    • Thaw the VEGFR2 or FGFR1 enzyme on ice. Dilute to a working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

    • Initiate the reaction by adding 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase activity relative to the "Positive Control". Plot the percent inhibition against the log concentration of the test compound and fit a dose-response curve to determine the IC50 value.

This protocol measures the metabolic activity of cells as an indicator of cell viability.[3][12]

Objective: To determine the IC50 of the test compound against relevant cancer cell lines (e.g., HUVEC for angiogenesis, or a cancer line with known FGFR aberrations).

Materials:

  • Cancer cell line of interest (e.g., H460, A549)[13][14]

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Dilute cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include vehicle controls (DMSO) and untreated controls.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage viability against the log concentration of the compound to determine the IC50.

This protocol provides a general framework for assessing anticancer efficacy in an immunodeficient mouse model.[15][16] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To evaluate the ability of the test compound to inhibit tumor growth in vivo.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or SCID mice)

  • Cancer cell line for implantation

  • Sterile PBS and/or Matrigel

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture and harvest cancer cells as described previously. Resuspend the cell pellet in cold, sterile PBS or a PBS/Matrigel mixture to a final concentration (e.g., 5 x 10⁶ cells/100 µL).

  • Tumor Implantation:

    • Anesthetize a mouse and shave a small area on its flank.

    • Wipe the injection site with 70% ethanol.

    • Inject 100-200 µL of the cell suspension subcutaneously.

  • Tumor Growth and Grouping:

    • Monitor mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Drug Administration:

    • Administer the test compound and a vehicle control to their respective groups according to a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight and general health of the mice throughout the study.

  • Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize mice and excise tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Part 2: Benchmarking as an Adenosine A2A Receptor Antagonist

Scientific Rationale & Strategy

The adenosine A2A receptor, highly expressed in the basal ganglia, plays a crucial role in modulating motor function by opposing the actions of the dopamine D2 receptor.[17] Antagonism of the A2A receptor is a validated non-dopaminergic therapeutic strategy for Parkinson's disease.[18][19] The purine-like core of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one makes it a plausible candidate for an adenosine receptor antagonist.

Our strategy will be to first determine the compound's binding affinity and selectivity for the human A2A receptor in vitro. This will be followed by an in vivo study using a well-established rodent model of Parkinsonian motor impairment to assess functional antagonism.

Signaling Pathway: A2A Receptor in the Basal ganglia

G cluster_0 Striatal Neuron cluster_1 Therapeutic Intervention A2A Adenosine A2A Receptor AC Adenylyl Cyclase A2A->AC Stimulates (Gs) D2 Dopamine D2 Receptor D2->AC Inhibits (Gi) cAMP cAMP Production AC->cAMP GABA GABAergic Output (Inhibitory) cAMP->GABA Increases Inhibition (Worsens Motor Control) Adenosine Adenosine Adenosine->A2A Activates Dopamine Dopamine Dopamine->D2 Activates Antagonist A2A Antagonist (e.g., Istradefylline, Test Compound) Antagonist->A2A Blocks

Caption: Role of the A2A receptor in the indirect pathway and the site of antagonist action.

Benchmark Drug: Adenosine A2A Receptor Antagonist

Istradefylline is an FDA-approved selective A2A receptor antagonist used as an adjunctive treatment for Parkinson's disease, making it the ideal benchmark.[17]

Drug NameTargetA2A Receptor KiA1 Receptor KiSelectivity (A1/A2A)Reference(s)
IstradefyllineAdenosine A2A Receptor Antagonist2.2 nM150 nM~68-fold[18]
Experimental Protocols: Neuroscience Evaluation

This protocol is a standard method for determining the binding affinity (Ki) of a test compound.[2][20]

Objective: To determine the Ki of the test compound for the human A2A receptor and assess its selectivity over the A1 receptor.

Materials:

  • Cell membranes prepared from cells expressing human A2A receptors (e.g., HEK-293) and A1 receptors (e.g., CHO).

  • Radioligand for A2A: [³H]ZM241385 or [³H]CGS21680.

  • Radioligand for A1: [³H]DPCPX.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding agent (e.g., NECA).

  • Test compound stock (10 mM in DMSO).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Thaw and resuspend the cell membrane preparation in ice-cold binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate or individual tubes, add the following in order:

    • Binding buffer.

    • Test compound at various concentrations (typically 8-10 concentrations for a competition curve).

    • Radioligand at a concentration near its Kd.

    • Membrane preparation to initiate the binding.

    • For determining non-specific binding, use a saturating concentration of an unlabeled ligand instead of the test compound. Total binding wells receive only buffer.

  • Incubation: Incubate the mixture for 60-90 minutes at 25°C or 30°C.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Repeat the assay using A1 receptor membranes and the corresponding radioligand to determine selectivity.

This is a classic behavioral model used to screen for antiparkinsonian drugs.[21][22][23] Haloperidol, a dopamine D2 receptor antagonist, induces catalepsy (a state of immobility and muscle rigidity) in rodents, which can be reversed by A2A antagonists.

Objective: To assess the functional A2A receptor antagonism of the test compound in vivo.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • Haloperidol solution.

  • Test compound and vehicle.

  • Catalepsy-testing apparatus (e.g., a horizontal bar raised 6-9 cm from the surface).

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate the animals to the testing room and handling procedures.

  • Drug Administration:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).

    • After a suitable pretreatment time (e.g., 30-60 minutes), administer haloperidol (e.g., 1 mg/kg, i.p.) to all animals.

  • Catalepsy Assessment:

    • At set time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

    • Gently place the animal's forepaws on the horizontal bar.

    • Start the stopwatch and measure the time (latency) it takes for the animal to remove both paws and descend from the bar.

    • A cut-off time (e.g., 180 seconds) is typically used. If the animal remains on the bar for the entire duration, it is assigned the maximum score.

  • Data Analysis:

    • Compare the mean catalepsy scores (latency to descend) between the vehicle-treated group and the groups treated with the test compound.

    • A significant reduction in the catalepsy score indicates potential antiparkinsonian activity. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) for comparison.

References

  • Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]

  • Nowak, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Pharmaceuticals, 15(11), 1381. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Neurofit. (n.d.). In vivo model of Parkinson's disease - Haldol induced akinesia / catalepsy. [Link]

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  • Singh, S., et al. (2012). Radioligand binding analysis as a tool for quality control of GPCR production for structural characterization: adenosine A(2a)R as a template for study. Current Protocols in Protein Science, Chapter 29, Unit 29.3. [Link]

  • Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease. (2024). NeurologyLive. [Link]

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  • Cytotoxicity Assay Protocol. (2024). protocols.io. [Link]

  • Le-Nhat-Thuy, G., et al. (2018). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. CPT: Pharmacometrics & Systems Pharmacology, 7(10), 657-666. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • de-Souza-Junior, A. A., et al. (2021). Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies. European Journal of Neuroscience, 53(11), 3743-3767. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Melior Discovery. Haloperidol-Induced Catalepsy Model. [Link]

  • Neurofit. (n.d.). Parkinson's Disease: catalepsy model. [Link]

  • Pilyo, S. G., et al. (2026). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. ResearchGate. [Link]

  • Zhang, X., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55068. [Link]

  • Zaidi, S. M., et al. (2017). Haloperidol induced Parkinson's disease mice model and motor-function modulation with Pyridine-3-carboxylic acid. Biomedical Research and Therapy, 4(1), 1073-1085. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Eurofins. A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay - FR. [Link]

  • Kim, D. Y., et al. (2021). MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. BMB Reports, 54(1), 44-49. [Link]

  • Hauser, R. A., et al. (2003). Randomized trial of the adenosine A 2A receptor antagonist istradefylline in advanced PD. Neurology, 61(3), 297-303. [Link]

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  • Spandidos Publications. (2015). New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. [Link]

  • Dienstmann, R., et al. (2014). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Annals of Oncology, 25(4), 779-789. [Link]

  • Porta, C., et al. (2014). Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. Cancer Discovery, 4(1), 31-43. [Link]

  • Jenner, P. (2005). Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease. Expert Opinion on Investigational Drugs, 14(6), 729-38. [Link]

  • de Graaf, C., et al. (2011). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 54(23), 8195-8205. [Link]

  • Ye, L., et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961-6. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit - Data Sheet. [Link]

  • Ye, L., et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. Taylor & Francis Online. [Link]

  • Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3514. [Link]

  • ResearchGate. (2026). Synthesis and anticancer activity of 2,5-diaryl-oxazolo[5,4-d]pyrimidin-7-amines and corresponding amides. [Link]

  • Kumar, A., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry, 81, 441-52. [Link]

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Publish Comparison Guide: Mechanistic Confirmation of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mechanistic validation of 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one , a purine isostere.

Executive Summary & Mechanistic Hypothesis

2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one is a bicyclic heterocycle functioning as a purine isostere .[1] Structurally, it mimics the core scaffold of naturally occurring purines (hypoxanthine) and methylxanthines (theophylline, caffeine).

Based on Structure-Activity Relationship (SAR) data of the oxazolo[5,4-d]pyrimidine class, this compound is hypothesized to act via two primary mechanisms:

  • Adenosine Receptor Antagonism (A2A/A1): By competing with endogenous adenosine for the orthosteric binding site on G-protein coupled receptors (GPCRs).

  • Phosphodiesterase (PDE) Inhibition: By mimicking the transition state of cAMP/cGMP in the catalytic pocket of PDE enzymes, preventing nucleotide hydrolysis.

Why this compound? Unlike flexible kinase inhibitors, this rigid scaffold offers a high ligand efficiency (LE) profile, making it a critical "fragment lead" for optimizing dual-target antagonists in neurodegenerative and inflammatory pathways.

Comparative Profiling: Performance vs. Gold Standards

To confirm the mechanism, the compound must be benchmarked against established probes. The following table outlines the expected performance profile based on structural homology.

Feature2,5-Dimethyloxazolo... (Target Probe)Theophylline (Standard)ZM241385 (High Specificity)IBMX (Broad Spectrum)
Primary Target Dual: Adenosine (A2A) / PDE Adenosine (Non-selective) / PDEAdenosine A2A (Selective)Pan-PDE Inhibitor
Structural Class OxazolopyrimidineMethylxanthineTriazolopyrimidineXanthine
Binding Mode Competitive (Orthosteric)CompetitiveCompetitiveCompetitive
Selectivity Low (Pan-active scaffold)LowHigh (A2A > A1)None (Pan-PDE)
Est. Potency (Ki) µM range (1–50 µM) ~10–100 µM< 1 nM2–50 µM
Solubility Moderate (Lipophilic core)Low-ModerateLowModerate

Analyst Insight: The "2,5-dimethyl" substitution pattern is sterically compact. Unlike the bulky "2-phenyl-7-amino" analogs (which are nanomolar A2A antagonists), this smaller molecule likely exhibits micromolar potency similar to Theophylline, acting as a broad "purine mimetic" rather than a highly selective drug.

Mechanistic Pathways & Logic

The compound interferes with the Adenosine-cAMP Signaling Axis .

  • Extracellularly: It blocks Adenosine Receptors (A1, A2A), preventing G-protein activation.

  • Intracellularly: It inhibits PDE enzymes, preventing the degradation of cAMP/cGMP.[2]

Pathway Visualization (DOT Diagram)

Adenosine_PDE_Pathway Adenosine Extracellular Adenosine A2AR A2A Receptor (Gs) Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Stimulates (Gs) ATP ATP cAMP cAMP (Active) ATP->cAMP Converted by AC AMP AMP (Inactive) cAMP->AMP Hydrolyzed by PDE Effect Downstream Signaling (PKA, CREB) cAMP->Effect Activates PDE PDE Enzyme Compound 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one Compound->A2AR Antagonizes (Block) Compound->PDE Inhibits

Figure 1: Dual mechanism of action.[3][4] The compound acts as an antagonist at the receptor level and an inhibitor at the enzymatic level, synergistically modulating cAMP.

Experimental Validation Protocols

To scientifically confirm the mechanism, you must perform a Cross-Validation Workflow combining cell-free enzymatic assays with cell-based functional assays.

Protocol A: PDE Inhibition Assay (Cell-Free)

Objective: Quantify the direct inhibition of phosphodiesterase activity (IC50 determination).

  • Reagents: Recombinant human PDE4B or PDE1 (Sigma/BPS Bioscience), FAM-labeled cAMP substrate, IMAP binding reagent.

  • Preparation: Dissolve 2,5-Dimethyloxazolo[5,4-d]pyrimidin-7(6H)-one in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 nM to 100 µM).

  • Reaction:

    • Mix Enzyme + Compound in assay buffer (10 mM Tris-HCl, 10 mM MgCl2). Incubate 15 min at RT.

    • Add FAM-cAMP substrate. Incubate 45 min.

    • Add IMAP binding reagent (nanoparticles bind only the phosphate product, not the substrate).

  • Readout: Measure Fluorescence Polarization (FP).

    • High FP = Product formed (Active Enzyme).

    • Low FP = Substrate intact (Inhibited Enzyme).

  • Validation: Use Rolipram (PDE4 specific) or IBMX (Pan-PDE) as positive controls.

Protocol B: Adenosine Receptor Binding (Radioligand Competition)

Objective: Confirm affinity for A2A receptors and rule out off-target kinase activity.

  • System: Membrane preparations from CHO cells stably expressing human A2A receptors.

  • Radioligand: [3H]-ZM241385 (High affinity antagonist).

  • Workflow:

    • Incubate membranes (50 µg protein) with [3H]-ZM241385 (2 nM) and varying concentrations of the test compound.

    • Incubate for 90 min at 25°C to reach equilibrium.

    • Terminate by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity (CPM). Plot % Displacement vs. Log[Compound].

  • Result Interpretation:

    • Ki < 1 µM: Potent binder (Specific Ligand).

    • Ki > 50 µM: Weak binder (Non-specific / Fragment).

Protocol C: Selectivity Profiling (Kinase Scan)

Objective: Since some oxazolopyrimidines inhibit VEGFR2/FGFR1, this step is crucial to ensure specificity.

  • Method: Run a Thermal Shift Assay (TSA) or a commercial Kinase Panel (e.g., KINOMEscan) at 10 µM.

  • Success Criteria: If Kinase inhibition is < 30% at 10 µM, the compound is confirmed as a Purine-Specific Modulator (Adenosine/PDE) rather than a Kinase inhibitor.

Experimental Workflow Diagram

Experimental_Workflow cluster_Screening Phase 1: Target Identification cluster_Validation Phase 2: Functional Confirmation Start Compound Synthesis/Source PDE_Assay PDE Enzymatic Assay (FP / TR-FRET) Start->PDE_Assay Binding_Assay A2A Radioligand Binding Start->Binding_Assay Cell_cAMP Cellular cAMP Accumulation PDE_Assay->Cell_cAMP If IC50 < 10µM Binding_Assay->Cell_cAMP If Ki < 10µM Kinase_Panel Kinase Selectivity (VEGFR2/FGFR1) Cell_cAMP->Kinase_Panel Rule out off-targets

Figure 2: Step-by-step validation cascade to confirm the Mechanism of Action.

References

  • Deng, X. et al. (2025). "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis." Molecules, 30(3), 666. Link

  • Ye, Y. et al. (2015). "Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961-966.[5] Link

  • Varano, F. et al. (2020). "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." International Journal of Molecular Sciences, 21(1), 268. Link

  • PubChem. (2025). "2,5-dimethyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one (Compound Summary)." National Library of Medicine. Link

  • Rotella, D. P. (2002). "Phosphodiesterase 5 inhibitors: current status and potential applications." Nature Reviews Drug Discovery, 1, 674-682. Link

Sources

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2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.